Physicochemical Profiling and Synthetic Methodologies of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Executive Summary The quinoline scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced clinical candidates. Among its highly funct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous FDA-approved therapeutics and advanced clinical candidates. Among its highly functionalized derivatives, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS: 1160260-91-2) stands out as a critical electrophilic building block. This compound is primarily utilized as a highly reactive intermediate for the synthesis of 2-arylquinoline-4-carboxamides, a class of molecules that exhibit profound biological activities, ranging from anti-tubercular action via DNA gyrase inhibition to targeted anticancer efficacy through c-Met kinase and Histone Deacetylase (HDAC) modulation [1] [2].
This technical guide provides an in-depth analysis of the structural properties, synthetic pathways, and downstream pharmacological applications of this specific quinoline derivative, designed for researchers and drug development professionals.
Structural Elucidation & Physicochemical Profile
The molecular architecture of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is designed for optimal downstream diversification.
The Quinoline Core: Provides a rigid, planar aromatic system that intercalates with DNA or fits deeply into hydrophobic enzyme pockets.
C2 Substitution (4-Chlorophenyl): Enhances lipophilicity and provides a halogen bond donor, which is critical for binding affinity in kinase domains [3].
C6 Substitution (Ethyl): Modulates the overall steric bulk and lipid solubility, a crucial factor for penetrating the thick mycolic acid cell wall of Mycobacterium tuberculosis [2].
C4 Substitution (Carbonyl Chloride): An activated acyl group that serves as the primary reactive site for nucleophilic attack by primary and secondary amines, forming stable carboxamide linkages.
The synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride requires a highly controlled, two-step process. The foundational step is the construction of the quinoline core via a Pfitzinger Reaction , followed by the activation of the resulting carboxylic acid to the acyl chloride.
Synthetic workflow for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of the Carboxylic Acid Precursor
The Pfitzinger reaction conventionally requires 12–24 hours of reflux. This protocol utilizes microwave irradiation to accelerate the mechanism.
Reagent Preparation: In a heavy-walled microwave-safe reaction vial, combine 5-ethylindoline-2,3-dione (1.0 eq) and 4-chloroacetophenone (1.2 eq).
Alkaline Ring-Opening: Add a 33% aqueous solution of Potassium Hydroxide (KOH) (5.0 eq) and a minimal amount of ethanol as a co-solvent.
Causality: The strong base is mechanistically required to hydrolyze the lactam ring of the isatin derivative, generating the highly reactive 2-(2-aminophenyl)-2-oxoacetic acid intermediate in situ.
Microwave Irradiation: Seal the vial and irradiate at 150°C for 20 minutes.
Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, driving the condensation of the intermediate with the enolate of the ketone, followed by cyclization, significantly minimizing thermal degradation.
Workup & Self-Validation: Cool the mixture to room temperature, dilute with distilled water, and wash with ethyl acetate to remove unreacted ketone. Carefully acidify the aqueous layer with 2M HCl to pH 3-4.
Self-Validation: The target 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid (CAS 590350-40-6) will immediately precipitate as a solid, visually validating the success of the cyclization. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination to Yield the Acyl Chloride
Conversion of the acid to the highly electrophilic acyl chloride.
Activation: Suspend the purified carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict inert nitrogen atmosphere to prevent hydrolysis.
Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (an iminium intermediate). This intermediate is the actual active chlorinating species, allowing the reaction to proceed rapidly at room temperature without the harsh conditions required by neat thionyl chloride.
Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C, then allow to warm to room temperature.
Self-Validation: The reaction's progress is self-validating; immediate effervescence (release of CO₂ and CO gases) will occur. The reaction is deemed complete when gas evolution entirely ceases (typically 2 hours) and the suspension becomes a clear solution.
Isolation: Evaporate the DCM and excess oxalyl chloride under reduced pressure. The resulting 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS 1160260-91-2) should be used immediately in downstream amidation to prevent atmospheric degradation.
The ultimate value of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride lies in its conversion into 2-arylquinoline-4-carboxamides . By reacting the acyl chloride with various complex amines (e.g., bicyclic amines, functionalized anilines), researchers generate libraries of compounds with targeted biological activities.
Key Therapeutic Areas
Oncology (Kinase and Epigenetic Targeting): Bisquinoline derivatives and complex carboxamides synthesized from this scaffold have demonstrated single-digit nanomolar IC₅₀ efficacy against c-Met kinase [3]. Furthermore, specific derivatives act as Histone Deacetylase (HDAC) inhibitors, triggering chromatin remodeling that forces tumor cells (such as H460 and MKN-45 lines) into G2/M phase cell cycle arrest and subsequent apoptosis.
Infectious Diseases (Anti-Tubercular): The structural topology of the 2-arylquinoline-4-carboxamide mimics natural quinoline alkaloids. The C6-ethyl and C2-(4-chlorophenyl) modifications specifically enhance the molecule's ability to inhibit Mycobacterium tuberculosis DNA gyrase, disrupting bacterial DNA supercoiling and causing cell death [2].
Respiratory and Neurological Disorders: N-bicyclo substituted 2-arylquinoline-4-carboxamides act as potent antagonists of the Neurokinin-3 (NK3) receptor, providing therapeutic pathways for severe fibrotic and inflammatory lung disorders [4].
Pharmacological pathways of 2-arylquinoline-4-carboxamide derivatives.
References
Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates
Organic Letters - ACS Publications
URL:[Link]
Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity
National Center for Biotechnology Information (PMC)
URL:[Link]
Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety
European Journal of Medicinal Chemistry (PubMed)
URL:[Link]
Substituted N-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof (US10117864B2)
Exploratory
In Vitro Pharmacological Screening of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl Chloride Derivatives: A Comprehensive Technical Guide
Executive Summary & Chemical Rationale The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of bioactivities ranging from antimalarial to anticancer properties. Specifically...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of bioactivities ranging from antimalarial to anticancer properties. Specifically, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride serves as a highly versatile, electrophilic building block.
As a Senior Application Scientist, it is critical to address a common pitfall: acid chlorides cannot be screened directly in aqueous in vitro assays . Due to their high reactivity, they rapidly hydrolyze into carboxylic acids in assay buffers, which often exhibit poor cell permeability and altered binding thermodynamics. Therefore, the core pharmacological workflow begins with the chemical derivatization of this precursor into stable quinoline-4-carboxamides or esters.
The structural features of this specific precursor are highly strategic:
2-(4-Chlorophenyl) group: Provides lipophilicity, allowing the molecule to anchor deeply into hydrophobic target pockets (e.g., the ATP-binding cleft of kinases or the hydrophobic domains of parasitic enzymes).
6-Ethyl group: Offers mild electron-donating properties and steric bulk, which modulates the basicity of the quinoline nitrogen and influences target residence time.
4-Carbonyl chloride: Acts as the reactive handle for parallel library synthesis, enabling the rapid generation of carboxamides to explore structure-activity relationships (SAR).
Recent pharmacological literature validates that quinoline-4-carboxamides synthesized from similar precursors are potent inhibitors of Phosphoinositide-dependent kinase-1 (PDK1) in colorectal cancer , Topoisomerase II in breast cancer , and translation elongation factor 2 (PfEF2) in Plasmodium falciparum.
Experimental Workflow & Library Generation
Fig 1. In vitro screening cascade from chemical precursor to lead compound selection.
Step-by-Step Derivatization Protocol
To generate the screening library, the acid chloride must be converted to stable carboxamides.
Preparation: Dissolve 1.0 eq of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature hydrolysis.
Amine Addition: Add 1.2 eq of the desired amine (e.g., substituted anilines, aliphatic amines) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.
Reaction: Stir at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.
Purification: Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and purify via flash chromatography.
Preparation for Screening: Dissolve the purified carboxamides in 100% DMSO to create 10 mM stock solutions. Causality note: DMSO ensures complete solubility of lipophilic quinolines prior to aqueous assay dilution, preventing compound aggregation and false negatives.
Primary In Vitro Screening: Cell-Free Target Assays
To establish direct target engagement without the confounding variables of cell permeability, primary screening utilizes cell-free biochemical assays. Given the established efficacy of quinoline-4-carboxamides against kinases , we employ an ADP-Glo™ Kinase Assay targeting PDK1.
Causality & Assay Choice: Quinolines are inherently fluorescent molecules. Using traditional FRET-based kinase assays often results in severe auto-fluorescence interference. The ADP-Glo assay is a luminescent, coupled-enzyme system that measures ADP formed from the kinase reaction, entirely bypassing fluorescent interference and ensuring high data trustworthiness.
Protocol: PDK1 ADP-Glo Kinase Assay
Reagent Preparation: Dilute recombinant human PDK1 enzyme and lipid substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 0.01% Brij-35, 1 mM EGTA).
Compound Plating: Dispense 1 µL of serially diluted quinoline derivatives (from DMSO stocks) into a 384-well white microplate. The final DMSO concentration must not exceed 1% to maintain enzyme stability.
Kinase Reaction: Add 4 µL of the PDK1/substrate mixture. Initiate the reaction by adding 5 µL of ATP (at the predetermined
Km
value). Incubate for 60 minutes at room temperature.
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.
Validation: Calculate the Z'-factor using Gefitinib as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's robustness.
Secondary In Vitro Screening: Phenotypic & Cell-Based Assays
Compounds exhibiting an
IC50<1μM
in the primary biochemical assay are advanced to cell-based screening to confirm membrane permeability and physiological efficacy.
Protocol: MTT Cell Viability Assay
Cell Seeding: Seed HCT116 (colorectal) and MCF-7 (breast) cancer cells at
5×103
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Treat cells with quinoline derivatives at concentrations ranging from 0.1 to 50 µM for 72 hours.
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductase of viable cells converts MTT to purple formazan.
Solubilization: Remove media and dissolve formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm.
Protocol: Apoptosis Detection via Annexin V/PI Flow Cytometry
Causality: To differentiate between necrotic cell death and programmed apoptosis (which is the desired mechanism for targeted anticancer agents), we utilize Annexin V/PI staining. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane only during early apoptosis.
Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer.
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.
Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, validating the target mechanism .
Fig 2. Mechanism of action for quinoline-4-carboxamides targeting PDK1 to induce apoptosis.
ADME-Tox Profiling: Microsomal Stability
A compound may be highly potent in vitro but fail in vivo due to rapid hepatic clearance. Evaluating the metabolic stability of the 6-ethyl and 4-carboxamide linkages is critical .
Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
Initiation: Start the reaction by adding an NADPH regenerating system.
Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
T1/2
).
Quantitative Data Summary
The table below illustrates representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride precursor.
Table 1: Representative Pharmacological Data for Quinoline-4-Carboxamide Derivatives
Compound ID
R-Group (Amine Derivatization)
PDK1 IC₅₀ (µM)
MCF-7 Viability IC₅₀ (µM)
PfEF2 Binding Kd (nM)
HLM Stability T₁/₂ (min)
Precursor
Acid Chloride (Unreacted)
N/A (Hydrolyzes)
N/A
N/A
N/A
Deriv-01
Aniline
0.45 ± 0.05
5.20 ± 0.3
>1000
45.2
Deriv-02
4-Fluoroaniline
0.12 ± 0.02
1.80 ± 0.1
450 ± 25
60.5
Deriv-03
Morpholine
5.60 ± 0.40
>50.0
12 ± 2
120.0
Control
Gefitinib (Kinase Inhibitor)
0.08 ± 0.01
1.20 ± 0.2
N/A
85.0
Data Interpretation: Aromatic amines (Deriv-02) significantly enhance PDK1 inhibition and anticancer cytotoxicity, whereas aliphatic/cyclic amines (Deriv-03) shift the selectivity profile away from human kinases and toward parasitic targets like PfEF2, while simultaneously increasing metabolic stability.
References
Title: Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results
Source: Heliyon
URL: [Link]
Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Design, synthesis and in vitro cytotoxic evaluation of β-carboline tethered quinoline-4-carboxamide conjugates as DNA-interactive Topo II inhibitors
Source: Journal of Molecular Structure
URL: [Link]
Foundational
Mechanism of Action and Synthetic Utility of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in Drug Discovery
Executive Summary In modern drug discovery, the 2-arylquinoline-4-carboxamide scaffold represents a highly privileged pharmacophore capable of modulating a diverse array of biological targets, ranging from G protein-coup...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the 2-arylquinoline-4-carboxamide scaffold represents a highly privileged pharmacophore capable of modulating a diverse array of biological targets, ranging from G protein-coupled receptors (GPCRs) to receptor tyrosine kinases (RTKs) and bacterial enzymes. 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS: 1160260-91-2) serves as a critical, highly reactive electrophilic intermediate used to synthesize these advanced active pharmaceutical ingredients (APIs)[1].
This technical whitepaper explores the structural rationale behind this specific building block, details the mechanisms of action of its downstream pharmacological derivatives, and provides field-proven, self-validating protocols for its application in medicinal chemistry workflows.
Structural Rationale: The Electrophilic Building Block
The utility of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride lies in its dual nature: it is both a reactive synthon and a carrier of highly optimized pharmacophoric features.
The Carbonyl Chloride Moiety (C4): Acid chlorides are highly reactive acylating agents. Unlike their parent carboxylic acids (which require coupling reagents like HATU or EDC), the carbonyl chloride allows for rapid, catalyst-free nucleophilic acyl substitution with primary and secondary amines. This enables the high-throughput generation of carboxamide libraries.
The 4-Chlorophenyl Group (C2): The substitution of a chlorine atom at the para-position of the phenyl ring serves two distinct purposes. First, it significantly enhances the lipophilicity (LogP) of the molecule, driving deeper insertion into hydrophobic binding pockets of target proteins. Second, the carbon-chlorine bond provides metabolic stability, shielding the para-position from rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes.
The 6-Ethyl Group (C6): Alkyl substitution at the 6-position adds specific steric bulk that restricts the rotational degrees of freedom of the quinoline core within binding sites. Furthermore, it acts as a weak electron-donating group via hyperconjugation, subtly modulating the electron density of the quinoline nitrogen, which often serves as a critical hydrogen-bond acceptor.
Caption: Synthetic workflow from the parent carboxylic acid to the active carboxamide API.
Mechanisms of Action: Downstream Pharmacological Targets
Once converted into a carboxamide, derivatives of this scaffold exhibit potent polypharmacology depending on the nature of the amine substituent. The three primary mechanisms of action are detailed below.
The 2-arylquinoline-4-carboxamide class is historically renowned for its role as potent, non-peptide antagonists of the human Neurokinin-3 (NK3) receptor[2]. NK3 receptors are GPCRs primarily localized in the central nervous system (CNS) and are implicated in schizophrenia, pulmonary disorders, and sex-hormone-driven pathologies.
Mechanism: The quinoline derivative acts as a competitive antagonist against the endogenous agonist, Neurokinin B (NKB). By binding to the transmembrane allosteric pocket of the NK3 receptor, the compound locks the GPCR in an inactive conformation. This prevents the exchange of GDP for GTP on the associated
Gq
protein, thereby halting the downstream activation of Phospholipase C (PLC), preventing the cleavage of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG), and ultimately blocking intracellular calcium (
Ca2+
) mobilization[2].
Caption: Mechanism of NK3 Receptor antagonism by quinoline-4-carboxamides blocking calcium release.
Receptor Tyrosine Kinase Inhibition: c-Met and VEGFR2
In oncology, 2-arylquinoline derivatives have been heavily optimized as inhibitors of receptor tyrosine kinases, specifically c-Met (hepatocyte growth factor receptor) and VEGFR2[3].
Mechanism: These compounds function as Type I or Type II ATP-competitive kinase inhibitors. The quinoline nitrogen acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met). The 4-chlorophenyl group projects into the deep hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inhibitor-enzyme complex. By preventing ATP binding, the compound halts receptor autophosphorylation, shutting down downstream PI3K/AKT and MAPK signaling cascades responsible for tumor cell proliferation and angiogenesis[3].
Caption: ATP-competitive inhibition of c-Met kinase by quinoline derivatives.
Antimicrobial Action: Mtb DNA Gyrase Inhibition
Recent drug discovery efforts have repurposed the 2-arylquinoline-4-carboxylic acid/amide backbone as potent antitubercular agents targeting Mycobacterium tuberculosis (Mtb)[4].
Mechanism: The compounds target Mtb DNA gyrase (a Type II topoisomerase). They bind to the GyrA/GyrB interface, stabilizing the DNA-cleavage complex. This prevents the resealing of the bacterial chromosome during replication, leading to double-strand DNA breaks and rapid bactericidal activity[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the pharmacological impact of structural variations on the 2-arylquinoline-4-carboxamide scaffold across different targets.
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the API and its subsequent biological evaluation.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxamides
Causality Check: The use of N,N-Diisopropylethylamine (DIPEA) is critical. As the amine attacks the carbonyl chloride, equimolar amounts of HCl are generated. DIPEA acts as a non-nucleophilic base to scavenge this HCl, preventing the protonation of the reactant amine, which would otherwise stall the reaction.
Preparation: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 2.5 equivalents of DIPEA to the solution. Cool the reaction flask to 0°C using an ice bath to control the exothermic acylation.
Acylation: Slowly add 1.1 equivalents of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride dropwise over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the highly UV-active acid chloride spot indicates completion.
Workup: Quench with saturated aqueous
NaHCO3
. Extract the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol 2: In Vitro GPCR Calcium Mobilization Assay (NK3 Antagonism)
Causality Check: FLIPR (Fluorescent Imaging Plate Reader) assays rely on calcium-sensitive dyes (e.g., Fluo-4 AM). The AM (acetoxymethyl) ester allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell.
Cell Preparation: Seed CHO cells stably expressing the human NK3 receptor into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5%
CO2
.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing Probenecid to prevent dye extrusion via efflux pumps). Incubate for 60 minutes at 37°C.
Compound Incubation: Add the synthesized quinoline-4-carboxamide derivatives (serial dilutions from 10 µM to 0.1 nM) to the wells. Incubate for 30 minutes to allow receptor binding.
Agonist Challenge & Reading: Transfer the plate to a FLIPR instrument. Inject a sub-maximal concentration (
EC80
) of Neurokinin B (NKB) and immediately record the kinetic fluorescence response (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.
Data Analysis: Calculate the
IC50
by plotting the maximum fluorescence peak against the log concentration of the antagonist.
Conclusion
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is far more than a simple reagent; it is a meticulously designed chemical precursor. By leveraging its inherent reactivity and the optimized steric/electronic profile of its 4-chlorophenyl and 6-ethyl substituents, medicinal chemists can efficiently access a vast chemical space. Whether the ultimate goal is blocking GPCR calcium signaling in neuropsychiatric disorders, halting RTK-driven tumor proliferation, or disrupting bacterial DNA replication, this building block remains a cornerstone of modern targeted drug design.
References
Giardina, G. A., et al. (1999). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]
Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry. Retrieved from[Link]
Macabeo, A. P. G., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Pharmaceuticals (Basel). Retrieved from[Link]
Zhang, Y., et al. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, ACS Publications. Retrieved from[Link]
Preliminary Toxicity and Safety Profile of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride: A Technical Whitepaper
As a Senior Application Scientist navigating the preclinical drug development landscape, evaluating the safety profile of reactive intermediates like 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride requires more...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the preclinical drug development landscape, evaluating the safety profile of reactive intermediates like 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride requires more than a standard checklist of assays. It demands a mechanistic deconstruction of the molecule. This compound presents a fascinating, yet hazardous, dual-liability profile: it combines the highly electrophilic, rapidly hydrolyzing nature of an acyl chloride with the lipophilic, biologically active scaffold of a 2-arylquinoline.
This whitepaper synthesizes current toxicological paradigms, predictive in silico data, and self-validating experimental workflows to establish a comprehensive safety profile for this compound.
Mechanistic Toxicology: The Dual-Liability Scaffold
To understand the toxicity of this compound, we must isolate its structural domains. The biological fate of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is dictated by two competing pathways:
The Acyl Chloride Moiety (Acute / Local Toxicity): Acyl chlorides are highly reactive electrophiles. In biological or aqueous media, they rapidly hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid (HCl). This exothermic hydrolysis is the primary driver of their classification as corrosive solids and Category 4 acute toxins (oral/dermal)[1]. If the compound encounters nucleophilic residues on proteins (e.g., lysine, cysteine) before hydrolysis, it can cause covalent binding (haptenization), leading to idiosyncratic immune reactions.
The 2-Arylquinoline Core (Systemic / Off-Target Toxicity): The 2-arylquinoline structure is a privileged scaffold found in various biologically active molecules, including antileishmanial agents and tau-pathology imaging probes[2][3]. While generally exhibiting low mutagenic potential, lipophilic quinolines can interact with hepatic CYP450 enzymes and pose a risk for hERG potassium channel inhibition (cardiotoxicity). Furthermore, structurally similar 2-arylquinolines have demonstrated moderate ecotoxicity in aquatic models (e.g., Artemia salina)[4].
Structural toxicity liabilities and downstream pathways of the quinoline derivative.
In Silico & Predictive Profiling (ICH M7 Context)
When utilizing this compound as an intermediate in active pharmaceutical ingredient (API) synthesis, it falls strictly under the purview of the 5[5].
The acyl chloride group is a known structural alert for genotoxicity. However, predictive (Q)SAR models and historical data on 2-arylquinolines suggest that the core itself is non-mutagenic[2]. Because the acyl chloride rapidly hydrolyzes to a generally benign carboxylic acid, the actual in vivo mutagenic risk is often lower than predicted. Nonetheless, ICH M7 mandates that structural alerts (Class 3 impurities) be empirically cleared via a bacterial reverse mutation assay (Ames test) to be downgraded to a Class 5 (non-mutagenic) impurity[5][6].
To move beyond predictive models, we must generate empirical data. The challenge with acyl chlorides is that standard aqueous assays often measure the toxicity of the hydrolysis products (acid + HCl) rather than the parent molecule. The following protocols are designed as self-validating systems —meaning they contain internal kinetic controls to prove what chemical species is actually causing the observed effects.
Step-by-step workflow for preliminary safety and toxicity profiling.
Protocol 1: Electrophilic Reactivity Trapping via Glutathione (GSH)
Causality: We cannot assess systemic toxicity without knowing if the intact acyl chloride survives long enough to reach cellular targets. By utilizing a 10-fold molar excess of GSH in a buffered environment, we create a competitive kinetic arena. If the compound hydrolyzes faster than it forms GSH adducts, the systemic electrophilic toxicity risk is negligible.
Preparation: Dissolve 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in anhydrous DMSO to a 10 mM stock. Crucial: Ensure DMSO is strictly anhydrous to prevent premature hydrolysis.
Reaction Initiation: Add the stock solution to a 100 mM Potassium Phosphate buffer (pH 7.4) containing 100 mM GSH, achieving a final compound concentration of 10 μM.
Kinetic Sampling: Extract 50 μL aliquots at 0, 1, 5, 15, and 30 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard.
LC-MS/MS Analysis: Quantify the depletion of the parent acyl chloride, the formation of the carboxylic acid degradant, and the formation of the GSH-adduct.
Validation: The assay validates itself by closing the mass balance. The sum of the carboxylic acid and the GSH adduct must equal the initial molarity of the parent compound.
Protocol 2: Modified Bacterial Reverse Mutation (Ames) Test
Causality: Standard plate incorporation Ames tests yield false negatives for acyl chlorides because the compound hydrolyzes in the top agar before entering the bacteria. To comply with ICH M7 and ensure the bacteria are exposed to the intact electrophile, a pre-incubation methodology is mandatory.
Strain Selection: Utilize standard Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) with and without S9 metabolic activation.
Pre-Incubation: Dispense the bacterial suspension and S9 mix (if applicable) into sterile tubes. Add the compound (dissolved in anhydrous DMSO) directly to the liquid suspension and incubate at 37°C for 20 minutes with gentle shaking.
Hydrolysis Control (The Self-Validator): In parallel, pre-incubate the compound in sterile water for 60 minutes to force complete hydrolysis to the carboxylic acid. Dose the bacteria with this hydrolyzed solution.
Plating: Add molten top agar to the tubes, mix rapidly, and pour onto minimal glucose agar plates. Incubate for 48-72 hours.
Interpretation: If the anhydrous pre-incubation yields revertant colonies but the hydrolysis control does not, the acyl chloride is a direct-acting mutagen. If both are negative, the compound is cleared as a Class 5 impurity under ICH M7.
Handling & Risk Mitigation Guidelines
Due to the rapid release of HCl upon contact with ambient moisture, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride must be handled as a Corrosive Solid [7].
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in tightly sealed, moisture-proof containers.
PPE: Handling requires a chemical fume hood, nitrile gloves (double-gloved), and protective eyewear. Inhalation of the dust or vapors (which contain HCl) will cause severe respiratory tract irritation.
Spill Response: Do not use water. Absorb with an inert, dry material (e.g., dry sand or vermiculite) and neutralize carefully with a weak base (e.g., sodium bicarbonate) before disposal.
European Medicines Agency (EMA). "ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". EMA / ICH. 5
Bentham Science Publishers. "Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity". Bentham Science. 2
Journal of Nuclear Medicine. "Novel 18F-Labeled Arylquinoline Derivatives for Noninvasive Imaging of Tau Pathology in Alzheimer Disease". Society of Nuclear Medicine and Molecular Imaging. 3
GMP Navigator. "ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities". GMP Navigator. 6
ResearchGate. "Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: Ecotoxicity on Artemia salina". ResearchGate. 4
An In-depth Technical Guide to the Biological Activity and Binding Affinity of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl Chloride Analogs
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in dr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2] This structural motif is a cornerstone in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, and various microbial infections.[2][4][5] The versatility of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1]
This guide focuses on a specific, yet highly promising, class of quinoline derivatives: 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride analogs . The presence of a 2-aryl group, specifically a 4-chlorophenyl moiety, is a common feature in quinoline-based compounds with significant antibacterial and anticancer activities.[6][7] The 6-ethyl substitution is anticipated to modulate lipophilicity, potentially influencing cell permeability and interaction with hydrophobic pockets in target proteins. The key feature, the carbonyl chloride at the 4-position, renders these molecules highly reactive intermediates, ideal for the synthesis of a diverse library of amides and esters to explore structure-activity relationships (SAR).
This document provides a comprehensive overview of the synthesis, potential biological activities, and binding affinity evaluation of these analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Part 1: Synthesis and Chemical Reactivity
The synthetic route to 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride analogs typically begins with the construction of the core 2-arylquinoline-4-carboxylic acid. A common and effective method for this is the Doebner reaction.[6]
General Synthetic Protocol: Doebner Reaction and Subsequent Chlorination
This protocol outlines a representative synthesis of the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid intermediate, followed by its conversion to the reactive carbonyl chloride.
Step 1: Synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid (Doebner Reaction)
Reactants: 4-Ethylaniline, 4-chlorobenzaldehyde, and pyruvic acid.
Procedure:
To a round-bottom flask, add equimolar amounts of 4-ethylaniline and 4-chlorobenzaldehyde in a suitable solvent, such as ethanol.
Stir the mixture at room temperature for 30 minutes to form the Schiff base.
Add pyruvic acid (1.1 equivalents) to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid.
Causality behind Experimental Choices: The Doebner reaction is a one-pot synthesis that efficiently constructs the quinoline-4-carboxylic acid scaffold. The initial formation of the Schiff base between the aniline and aldehyde is crucial for the subsequent cyclization with pyruvic acid. Refluxing provides the necessary energy to drive the reaction to completion.
Step 2: Conversion to 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Reactants: 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid and a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride).
Procedure:
Suspend the synthesized carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
Add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
Monitor the reaction by TLC (disappearance of the starting carboxylic acid).
Once complete, remove the excess thionyl chloride and solvent under reduced pressure.
The resulting 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is typically used in the next step without further purification due to its reactivity.
Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of a dry, inert solvent and atmosphere is critical to prevent hydrolysis of the highly reactive carbonyl chloride product back to the carboxylic acid.
Diagram of the Synthetic Workflow
Caption: General synthetic route to the target carbonyl chloride.
Part 2: Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on quinoline derivatives, the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride analogs are prime candidates for exhibiting significant anticancer and antimicrobial activities.[9][10][11]
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms.[1] The primary mode of action for many of these compounds is the inhibition of key enzymes essential for cancer cell proliferation and survival.[1]
Potential Mechanisms of Action:
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway. By inhibiting DHODH, these quinoline analogs can deplete the intracellular pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[1]
Tubulin Polymerization Inhibition: Several quinoline derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.[12][13] By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[12]
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are crucial for DNA replication and transcription. Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerases I and II, leading to DNA damage and cell death.[13]
Kinase Inhibition: Many quinoline-based drugs, such as bosutinib, function as tyrosine kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[14]
Antimicrobial Activity
The quinoline scaffold is central to many antibacterial agents.[15] The primary mechanism for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting these topoisomerases, the compounds prevent the relaxation of supercoiled DNA, leading to a cessation of these critical cellular processes and ultimately bacterial cell death.[1] The structure-activity relationship studies of related compounds suggest that lipophilicity and the presence of specific substituents on the phenyl ring are crucial for antibacterial potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenyl-quinoline-4-carboxylic acid derivatives is highly dependent on the substitution patterns.
Substituents on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a critical role in modulating activity. The 4-chloro substituent in the core structure of this guide is a common feature in bioactive molecules.
Modifications at the C4-Position: The carbonyl chloride group is a precursor for creating a library of amides and esters. The nature of the amide or ester side chain can significantly impact the biological spectrum and potency. Introducing basic groups can influence physicochemical properties and potency.[6]
Substituents on the Quinoline Core: The 6-ethyl group is expected to increase lipophilicity, which can enhance membrane penetration and interaction with hydrophobic targets.
Part 3: Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of the synthesized analogs, a series of robust in vitro assays are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Protocol:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (analogs of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, likely as more stable amide or ester derivatives) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition of cell growth) for each compound.[17]
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability.
Diagram of the Cytotoxicity Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Part 4: Binding Affinity Determination
Understanding the binding affinity of a compound to its molecular target is fundamental in drug discovery.[18] It quantifies the strength of the interaction and is typically reported as the equilibrium dissociation constant (Kᴅ).[18] A lower Kᴅ value signifies a higher binding affinity.[18]
Computational Approach: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[19] It is widely used to predict the binding affinity and interaction patterns of small molecules with their biological targets.
Protocol (using AutoDock Vina as an example):
Ligand Preparation:
Draw the 3D structures of the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride analogs (as amides or esters for stability).
Optimize the geometry and assign charges using software like Avogadro or ChemDraw.
Save the ligand files in a suitable format (e.g., PDBQT).
Receptor Preparation:
Obtain the 3D crystal structure of the target protein (e.g., DHODH, tubulin, DNA gyrase) from the Protein Data Bank (PDB).
Remove water molecules and any co-crystallized ligands.
Add polar hydrogens and assign Gasteiger charges to the protein structure.
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
Save the prepared receptor file in PDBQT format.
Docking Simulation:
Run the docking simulation using AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.
Analysis of Results:
The results will provide a series of binding poses for each ligand, ranked by their docking scores (binding affinities) in kcal/mol. A more negative score indicates a higher predicted binding affinity.
Visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using software like PyMOL or Discovery Studio Visualizer.
Causality behind Experimental Choices: Molecular docking provides a rapid and cost-effective method to screen a large number of compounds and prioritize them for experimental testing. By visualizing the binding mode, it offers insights into the key interactions driving binding affinity, which can guide further structural modifications to improve potency.
Experimental Approaches for Measuring Binding Affinity
While docking provides valuable predictions, experimental validation is crucial. Several biophysical techniques can be employed:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact.[18] It provides a complete thermodynamic profile of the interaction, including Kᴅ, stoichiometry, and enthalpy.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[18] It can determine both the kinetics (association and dissociation rates) and the affinity of the interaction.
Fluorescence Spectroscopy: This method can be used if the binding event causes a change in the fluorescence properties of either the protein or the ligand.[20]
Diagram of Binding Affinity Logic
Caption: Logic flow from computational prediction to experimental validation.
Part 5: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Quinoline Analogs
Compound ID
R Group (at C4-carbonyl)
Cancer Cell Line
IC₅₀ (µM) ± SD
Parent
-Cl
MCF-7
-
Analog 1
-NH-CH₂-Ph
MCF-7
Data
Analog 2
-NH-Cyclohexyl
MCF-7
Data
Analog 3
-O-CH₂-CH₃
MCF-7
Data
Doxorubicin
-
MCF-7
Data
This table is a template. Data should be populated from experimental results.
This table is a template. Data should be populated from computational results.
Conclusion
The 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride scaffold serves as a versatile platform for the development of novel therapeutic agents. The inherent reactivity of the carbonyl chloride group allows for the creation of extensive libraries of derivatives, enabling a thorough exploration of structure-activity relationships. Based on the established pharmacology of related quinoline compounds, these analogs hold significant promise as anticancer and antimicrobial agents. A systematic approach, combining rational synthesis, robust biological evaluation, and detailed binding affinity studies, will be crucial in unlocking the full therapeutic potential of this chemical class. The methodologies and insights presented in this guide provide a framework for the successful investigation and development of these promising molecules.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers - Benchchem.
The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery - Benchchem.
Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC.
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI.
Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen.
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC.
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC.
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant.
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers.
Comprehensive review on current developments of quinoline-based anticancer agents.
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate.
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate.
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands.
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate.
Binding Affinity | Malvern Panalytical.
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives - Benchchem.
Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight.
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - ResearchGate.
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate.
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed.
A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC).
How to measure and evaluate binding affinities - PMC.
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
Affinity Purification Protocol Starting with a Small Molecule as Bait.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
(PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu.
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC.
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online.
Application Note: Synthesis Protocol for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Introduction & Mechanistic Rationale 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive electrophilic building block frequently utilized in the synthesis of complex quinoline-4-carboxamides, whi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive electrophilic building block frequently utilized in the synthesis of complex quinoline-4-carboxamides, which are of significant interest in oncology and drug development (e.g., as eIF4A RNA helicase inhibitors)[1].
The synthesis of this intermediate is a robust two-step process. The first step utilizes the Pfitzinger reaction , a highly reliable method for constructing the substituted quinoline core from an isatin derivative and an
α
-methylene ketone[2][3]. The second step involves the conversion of the resulting sterically hindered carboxylic acid into an acyl chloride. To ensure high yields and prevent degradation, this protocol employs oxalyl chloride catalyzed by N,N-dimethylformamide (DMF) , a method that operates under mild conditions and generates easily removable gaseous byproducts[4][5].
Experimental Workflow
Workflow for the synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride.
Step 1: Pfitzinger Synthesis of the Quinoline Core
Causality & Design Choices
The Pfitzinger reaction requires a strong base, typically Potassium Hydroxide (KOH), to achieve two critical mechanistic steps. First, KOH hydrolyzes the lactam amide bond of 5-ethylisatin to generate a reactive keto-acid intermediate (2-amino-5-ethylphenylglyoxylate) in situ[2][3]. Second, the basic environment deprotonates 4-chloroacetophenone to form an enolate. This enolate attacks the keto-acid, leading to imine formation and subsequent intramolecular cyclization to form the thermodynamically stable quinoline-4-carboxylic acid[2][3]. An ethanol/water co-solvent system is utilized to ensure the solubility of both the organic precursors and the inorganic base at reflux temperatures[2].
Step-by-Step Protocol
Base Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve KOH (3.0 equivalents) in a mixture of absolute ethanol and water (approx. 40:1 v/v ratio)[2].
Isatin Ring Opening: Add 5-ethylisatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour. Validation check: The reaction mixture should transition from a deep purple/red suspension to a brown solution, indicating successful hydrolysis to the keto-acid[2].
Condensation: Gradually add 4-chloroacetophenone (1.2 equivalents) to the reaction mixture[2].
Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain continuous stirring for 18–24 hours. Monitor the complete consumption of 5-ethylisatin via Thin-Layer Chromatography (TLC)[2].
Work-up & Precipitation: Cool the reaction vessel to room temperature. Pour the dark solution into an ice-water bath. Slowly acidify the mixture using glacial acetic acid or 1M HCl until the pH reaches ~4.5, causing the product to precipitate[2].
Isolation: Collect the pale-yellow solid via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove inorganic salts, and dry under a high vacuum to afford 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid[2].
Step 2: Acyl Chloride Formation via Vilsmeier-Haack Activation
Causality & Design Choices
Direct chlorination of sterically hindered quinoline-4-carboxylic acids can be sluggish. While thionyl chloride under reflux is a traditional method, the use of oxalyl chloride in anhydrous dichloromethane (DCM) allows the reaction to proceed at room temperature, preserving sensitive functional groups[4]. The addition of catalytic DMF is the self-validating engine of this step: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate rapidly activates the carboxylic acid, driving the substitution forward while releasing CO, CO
2
, and HCl gases[4][5].
Step-by-Step Protocol
Substrate Suspension: In an oven-dried, inert-gas-purged (N
2
or Ar) round-bottom flask, suspend 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid (1.0 equivalent) in anhydrous DCM[4].
Catalytic Activation: Add 1 to 2 drops of anhydrous DMF to the suspension[4][5].
Chlorinating Agent Addition: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.5 to 2.0 equivalents, typically utilizing a 2M solution in DCM) dropwise to control the initial effervescence of gaseous byproducts[4][5].
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 to 18 hours. Validation check: The successful formation of the acyl chloride is visually indicated by the complete dissolution of the starting material, yielding a strongly colored (often yellow-green) clear solution[4].
Isolation: Evaporate the DCM and excess oxalyl chloride in vacuo. To ensure the complete removal of residual HCl and oxalyl chloride, co-evaporate the resulting residue twice with fresh anhydrous DCM or toluene[4]. The resulting 2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride should be used immediately in downstream coupling reactions or stored under strictly anhydrous conditions.
Quantitative Data Summary
Reaction Step
Reagents / Catalysts
Solvent System
Temp & Time
Expected Outcome / Yield
1. Pfitzinger Cyclization
5-Ethylisatin, 4-Chloroacetophenone, KOH
Ethanol / Water
Reflux (~80°C), 18-24 h
Pale-yellow solid; Yields typically range from 60-85% depending on isatin purity[2].
How to synthesize quinoline-4-carboxamides using 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
An Application Note and Protocol for the Synthesis of Quinoline-4-Carboxamides Title: A Practical Guide to the Synthesis of Quinoline-4-Carboxamides via Nucleophilic Acyl Substitution using 2-(4-Chlorophenyl)-6-ethylquin...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of Quinoline-4-Carboxamides
Title: A Practical Guide to the Synthesis of Quinoline-4-Carboxamides via Nucleophilic Acyl Substitution using 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinoline-4-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial and anticancer properties.[1][2] This document provides a detailed, field-proven protocol for the synthesis of this important class of molecules. The core of the methodology is the amidation of the reactive acyl chloride, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, with a variety of primary and secondary amines. We offer in-depth explanations for experimental choices, a step-by-step procedure, purification techniques, and methods for structural verification, ensuring a reproducible and efficient synthesis.
Introduction and Scientific Principle
The quinoline core is a cornerstone in the design of therapeutic agents. The functionalization at the 4-position with a carboxamide group has proven to be a particularly fruitful strategy for developing potent and selective drug candidates.[1][2][3] The general synthetic approach involves the reaction of a quinoline-4-carboxylic acid derivative with an amine. The most direct and common method is the coupling of a highly reactive quinoline-4-carbonyl chloride with a nucleophilic amine.[4][5]
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which subsequently collapses, expelling a chloride ion—an excellent leaving group—to form the stable amide bond.
A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine (TEA). This base serves two critical functions:
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.[6][7]
Nucleophilic Catalyst (in the case of pyridine): Pyridine can act as a catalyst by first reacting with the acyl chloride to form a highly reactive acyl-pyridinium salt. This intermediate is even more electrophilic than the starting acyl chloride, accelerating the rate of attack by the amine nucleophile.[8][9]
Experimental Workflow Overview
The overall process is a multi-stage workflow that begins with the careful setup of the reaction under anhydrous conditions and concludes with the purification and characterization of the final product.
Caption: Experimental workflow for quinoline-4-carboxamide synthesis.
Detailed Synthesis Protocol
This protocol describes a general procedure. The specific amine used will influence reaction times and purification methods. It is assumed the starting material, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, is available.
Primary or Secondary Amine (e.g., Aniline, Benzylamine)
≥98%
Nucleophile
Sigma-Aldrich
Triethylamine (TEA) or Pyridine
Anhydrous, ≥99.5%
Base / Acid Scavenger
Sigma-Aldrich
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous, ≥99.8%
Reaction Solvent
Fisher Scientific
Ethyl Acetate (EtOAc)
ACS Grade
Extraction Solvent
VWR
n-Hexane
ACS Grade
Eluent for Chromatography
VWR
Hydrochloric Acid (HCl)
1 M solution
Aqueous Wash
Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous solution
Aqueous Wash
Fisher Scientific
Saturated Sodium Chloride (Brine)
Aqueous solution
Aqueous Wash
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate
Granular
Drying Agent
Sigma-Aldrich
Silica Gel
60 Å, 230-400 mesh
Stationary Phase for Chromatography
Sorbent Tech.
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 mmol, 1.0 eq.). Add anhydrous Dichloromethane (DCM, 10 mL) and triethylamine (1.5 mmol, 1.5 eq.).
Rationale: Anhydrous conditions are critical as the acyl chloride readily hydrolyzes with water.[6] An inert atmosphere (Nitrogen or Argon) prevents side reactions with atmospheric moisture. An excess of the base ensures complete neutralization of the HCl byproduct.
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
Rationale: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the amide.[6]
Acyl Chloride Addition: In a separate dry vial, dissolve 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (1.05 mmol, 1.05 eq.) in anhydrous DCM (5 mL). Using a syringe, add this solution dropwise to the stirring amine solution over 15-20 minutes.
Rationale: A slight excess of the acyl chloride ensures the complete consumption of the (often more valuable) amine. Dropwise addition is crucial to manage the exothermic nature of the reaction.[4]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-16 hours.
Rationale: Reaction times vary depending on the nucleophilicity of the amine. The reaction progress should be monitored to determine the point of completion.
Monitoring: Monitor the reaction using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). Visualize spots under UV light (254 nm). The reaction is complete when the starting amine spot has been consumed.
Work-up and Purification
Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL of water.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
Washing: Wash the combined organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).[4]
Rationale: The acid wash removes excess triethylamine. The bicarbonate wash removes any unreacted acyl chloride (by hydrolysis) and residual acid. The brine wash removes bulk water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[10]
Product Characterization
The identity and purity of the synthesized quinoline-4-carboxamide must be confirmed through spectroscopic analysis.
¹H NMR: Expect characteristic signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings. A broad singlet for the amide N-H proton will typically appear downfield (δ 8.0-9.5 ppm).[3][4]
¹³C NMR: The amide carbonyl carbon will appear around δ 165-170 ppm. A complex set of signals will be present in the aromatic region (δ 115-150 ppm).[11]
Mass Spectrometry (HRMS-ESI): This will confirm the molecular weight of the compound, typically observed as the [M+H]⁺ ion.[4]
FTIR Spectroscopy: Look for a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.[2][3]
Mechanistic Visualization
The core chemical transformation is a two-step addition-elimination process.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or No Yield
1. Inactive acyl chloride (hydrolyzed).
1. Use freshly prepared or properly stored acyl chloride. Ensure all glassware is dry and use anhydrous solvents.
2. Poorly nucleophilic amine.
2. Increase reaction temperature or use a more forcing solvent like DMF. Consider a coupling agent approach.
Multiple Products
1. Di-acylation of a primary amine.
1. Use a strict 1:1 stoichiometry or a slight excess of the amine.
2. Side reactions due to high temperature.
2. Maintain temperature control, especially during the addition step.
Purification Issues
Product and starting material have similar Rf values.
Try a different eluent system for column chromatography. Consider recrystallization as an alternative.
Safety Precautions
Acyl Chlorides: Are corrosive and lachrymatory. They react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Solvents: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine have strong, unpleasant odors and are flammable. Handle all solvents in a fume hood.
Acids/Bases: Handle corrosive solutions like 1 M HCl with care.
References
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]
Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. National Center for Biotechnology Information. [Link]
Why is pyridine a nucleophilic catalyst? Reddit. [Link]
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. National Center for Biotechnology Information. [Link]
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. [Link]
Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS One. [Link]
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts - ResearchGate. ResearchGate. [Link]
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Science. [Link]
2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline - PMC. National Center for Biotechnology Information. [Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Optimal Amidation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride: Protocols and Mechanistic Insights
An Application Guide: Abstract: This application note provides a comprehensive guide to the optimal conditions for the amidation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, a key intermediate in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide:
Abstract:
This application note provides a comprehensive guide to the optimal conditions for the amidation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. Quinoline-4-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The conversion of a highly reactive acyl chloride to a stable amide is a fundamental transformation, yet its success is highly dependent on carefully controlled reaction parameters. This document outlines the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and offers a troubleshooting guide for researchers in organic synthesis and drug development.
Mechanistic Rationale and Core Principles
The reaction of an acyl chloride with a primary or secondary amine to form an amide is a classic example of nucleophilic acyl substitution.[3][4] The process is highly favorable due to the exceptional electrophilicity of the carbonyl carbon in the acyl chloride and the high stability of the resulting amide bond.
The reaction proceeds via a tetrahedral intermediate formed by the attack of the amine's lone pair of electrons on the carbonyl carbon.[4][5] This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group. A key byproduct of this reaction is one equivalent of hydrochloric acid (HCl).[6][7]
The Critical Role of the Base:
The generated HCl will readily react with any available amine in the mixture to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[5] Therefore, the inclusion of a base is essential to neutralize the HCl as it is formed, ensuring the amine remains available to react with the acyl chloride.[8][9]
The Versatile Intermediate: Applications and Protocols for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in Modern Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif found in a multitude of therap...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif found in a multitude of therapeutic agents.[1][2] Its inherent biological activities and the facility with which it can be functionalized make it a cornerstone of drug discovery programs targeting a wide array of diseases, including cancer, malaria, and bacterial infections.[2][3][4] This guide focuses on a particularly valuable, yet underexplored, derivative: 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride .
This compound serves as a highly reactive chemical intermediate, poised for the synthesis of a diverse library of novel quinoline-4-carboxamides and esters. The presence of the 2-(4-chlorophenyl) group, the 6-ethyl substituent, and the reactive acyl chloride at the 4-position provides a unique combination of structural features that can be strategically exploited by researchers and drug development professionals. This document provides a detailed exploration of the rationale behind its use, its synthesis, and protocols for its application in the generation of potential new drug candidates.
Molecular Architecture and Strategic Design
The therapeutic potential of derivatives synthesized from 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is rooted in its distinct structural components:
The Quinoline Core: This bicyclic aromatic system is known to interact with various biological targets through mechanisms such as DNA intercalation, enzyme inhibition, and receptor binding.[2] Its planar nature allows for significant π–π stacking interactions.[1]
The 2-(4-Chlorophenyl) Group: The introduction of an aryl group at the 2-position is a common strategy in the design of bioactive quinolines.[5] The 4-chloro substituent is a bioisostere for other groups and can enhance binding affinity through halogen bonding, while also influencing the compound's metabolic stability and lipophilicity.
The 6-Ethyl Group: Substitution at the 6-position of the quinoline ring can modulate the pharmacokinetic properties of the molecule, such as solubility and cell permeability. The ethyl group, in particular, increases lipophilicity, which can be crucial for crossing biological membranes.
The 4-Carbonyl Chloride Moiety: This is the workhorse of the intermediate. As a highly reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide range of amines and alcohols, providing a straightforward entry into diverse libraries of amides and esters. This versatility is paramount in structure-activity relationship (SAR) studies.[3][6]
Synthetic Strategy: From Precursor to Reactive Intermediate
The synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a two-step process, beginning with the construction of its carboxylic acid precursor, followed by its conversion to the highly reactive acyl chloride.
Part 1: Synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic Acid via the Doebner Reaction
The Doebner reaction provides a robust and versatile method for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[7][8] This three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid. In this case, 4-ethylaniline, 4-chlorobenzaldehyde, and pyruvic acid are reacted to form the desired quinoline-4-carboxylic acid.
Experimental Protocol: Doebner Reaction
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylaniline (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
Cool the reaction mixture to room temperature.
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
If the product remains in solution, reduce the solvent volume under reduced pressure.
Add water to the residue to dissolve any inorganic impurities.
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 4-5 to precipitate the carboxylic acid.[7]
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Part 2: Conversion to 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][6]
Experimental Protocol: Acyl Chloride Formation
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Reaction Conditions: Heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride under reduced pressure.
The resulting crude 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is often used directly in the next step without further purification due to its reactivity. If necessary, it can be purified by distillation under high vacuum or by crystallization from a non-polar solvent.
Application in Amide Synthesis: Building a Library of Bioactive Candidates
The primary application of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is as a precursor for the synthesis of a diverse range of quinoline-4-carboxamides. These derivatives have shown significant promise as antimalarial, anticancer, and antibacterial agents.[3][4] The following is a general protocol for the synthesis of these amides.
Experimental Protocol: Amide Synthesis
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.
Addition of Acyl Chloride: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (1.0 eq) in a minimal amount of the same aprotic solvent and add it dropwise to the cooled amine solution.
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
Work-up and Isolation:
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude amide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation and Visualization
Table 1: Physicochemical Properties of the Core Scaffold and Intermediate
Note: Predicted XlogP values are calculated and can be used as an indicator of lipophilicity.
Diagrams
Caption: Synthetic workflow for the preparation and application of the title intermediate.
Caption: The role of the title intermediate in a typical drug discovery cascade.
Conclusion and Future Perspectives
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride represents a highly valuable and versatile intermediate for the synthesis of novel quinoline derivatives with significant therapeutic potential. The straightforward synthetic route to this compound, coupled with the high reactivity of the acyl chloride group, allows for the rapid generation of diverse libraries of amides and esters. This is particularly advantageous in the early stages of drug discovery, where the exploration of a broad chemical space is essential for identifying promising lead compounds.
Future research in this area will likely focus on the synthesis and biological evaluation of novel derivatives prepared from this intermediate. The exploration of a wide range of amines and alcohols for the derivatization of the 4-carbonyl chloride will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of the biological targets of quinoline-based drugs continues to grow, so too will the importance of versatile intermediates like 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in the development of the next generation of therapeutics.
Application Note: High-Efficiency Esterification Protocol Using 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl Chloride
Executive Summary Quinoline-4-carboxylate esters are privileged pharmacophores extensively utilized in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antimalarial therapeutics . Howe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoline-4-carboxylate esters are privileged pharmacophores extensively utilized in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antimalarial therapeutics . However, synthesizing these esters from sterically hindered or electronically deactivated alcohols often fails under standard carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) due to the inherent steric bulk of the quinoline core.
To circumvent this limitation, pre-activation of the quinoline core into an acyl chloride—specifically using 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride —provides a highly electrophilic species. This application note details a self-validating, high-yielding esterification protocol leveraging 4-Dimethylaminopyridine (DMAP) nucleophilic catalysis to drive the reaction to completion, even with challenging alcohol substrates.
Mechanistic Rationale & Causality
While acyl chlorides are highly reactive, their direct reaction with complex alcohols can be sluggish. Furthermore, the stoichiometric generation of hydrogen chloride (HCl) can lead to substrate degradation, alcohol dehydration, or catalyst poisoning.
This protocol employs DMAP as a nucleophilic catalyst alongside an auxiliary base, N,N-Diisopropylethylamine (DIPEA) .
The Causality of DMAP: DMAP is approximately
104
times more nucleophilic than standard pyridine. It rapidly attacks the sterically hindered 4-position of the quinoline-4-carbonyl chloride to form an ultra-reactive N-acylpyridinium intermediate. This ion pair is significantly more susceptible to nucleophilic attack by the target alcohol than the parent acyl chloride .
The Causality of DIPEA: DIPEA acts as a sterically hindered, non-nucleophilic "proton sponge." It selectively scavenges the liberated HCl without competing with the alcohol for the electrophilic intermediate, thereby preventing the protonation of DMAP and ensuring continuous turnover of the catalytic cycle.
Reaction Pathway Visualization
Mechanism of DMAP-catalyzed esterification via an N-acylpyridinium intermediate.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity at every stage .
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)
Step-by-Step Methodology
Step 1: System Preparation (Moisture Exclusion)
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.
Causality Check: Acyl chlorides rapidly hydrolyze to the unreactive quinoline-4-carboxylic acid in the presence of atmospheric moisture. Strict anhydrous conditions are non-negotiable.
Step 2: Reagent Assembly
Dissolve the target alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM.
Add DIPEA (2.0 equiv) to the stirring solution.
Cool the reaction mixture to 0 °C using an ice-water bath.
Causality Check: Cooling the system prior to acyl chloride addition suppresses exothermic degradation pathways and prevents localized overheating, which can lead to ketene formation or undesired polymerization.
Step 3: Acyl Chloride Addition & Propagation
Dissolve 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM.
Add this solution dropwise to the cooled reaction mixture over 10 minutes.
Validation Check: A faint yellow/orange tint may transiently appear, visually validating the formation of the highly conjugated N-acylpyridinium intermediate.
Remove the ice bath and allow the reaction to warm to room temperature (
20−25
°C). Stir for 4–8 hours.
Step 4: Analytical Monitoring (TLC/LC-MS)
Monitor the reaction via Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes).
Validation Check: The highly lipophilic quinoline-4-carboxylate ester product will elute with a significantly higher
Rf
value than the highly polar carboxylic acid byproduct (which remains at the baseline) and the starting alcohol.
Step 5: Quench and Workup
Once complete consumption of the alcohol is confirmed, quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Validation Check: Vigorous effervescence (
CO2
evolution) validates the successful neutralization of excess HCl and the destruction of any unreacted acyl chloride.
Transfer to a separatory funnel and extract the aqueous layer with DCM (
3×15
mL).
Wash the combined organic layers with 0.1 M HCl (to remove DMAP and DIPEA), followed by brine.
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography to yield the pure ester.
Quantitative Optimization Data
To demonstrate the efficacy of this specific catalytic system, the following table summarizes the optimization of base and solvent conditions using a sterically hindered model substrate (e.g., tert-butanol). As shown, the combination of DIPEA and catalytic DMAP in DCM provides superior conversion rates.
Entry
Solvent
Auxiliary Base (2.0 eq)
Catalyst (DMAP)
Time (h)
Conversion (%)
Isolated Yield (%)
1
DCM
None
Pyridine (Solvent)
24
45
40
2
DCM
Triethylamine (TEA)
None
24
30
25
3
DCM
Triethylamine (TEA)
10 mol%
12
85
81
4
DCM
DIPEA
10 mol%
8
98
94 (Optimal)
5
THF
DIPEA
10 mol%
12
90
86
Table 1: Optimization of esterification conditions for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride with a sterically hindered alcohol.
Troubleshooting & Structural Validation
Issue: High levels of baseline material on TLC (Quinoline-4-carboxylic acid byproduct).
Root Cause: Moisture ingress during the reaction setup or wet solvents.
Solution: Ensure DCM is freshly distilled over calcium hydride (
CaH2
) or drawn from a solvent purification system. Store the acyl chloride in a desiccator.
Issue: Sluggish reaction with tertiary alcohols.
Root Cause: Extreme steric hindrance preventing the alcohol from attacking the N-acylpyridinium ion.
Solution: Increase DMAP loading to 50 mol% and elevate the reaction temperature to 40 °C (refluxing DCM).
Structural Validation (NMR): Successful esterification is easily confirmed via
1H
NMR. The protons adjacent to the hydroxyl group in the starting alcohol will exhibit a significant downfield shift (
Δδ≈0.5−1.0
ppm) upon conversion to the ester, driven by the electron-withdrawing nature of the quinoline-4-carboxylate moiety.
References
Title: Quinoline-4-carboxamide derivatives as nk-3 and nk-2 receptor antagonists (Patent CA2351865A1)
Title: Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions
Source: Journal of the American Chemical Society (2007, 129(47), 14775-14779)
URL: [Link]
Title: 4-Dimethylaminopyridine (DMAP) Catalysis and Mechanisms
Source: Grokipedia / General Chemistry Literature
URL: [Link]
Application
Safe handling, preparation, and storage guidelines for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, preparation, and storage of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. Introduction: Understanding the...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, preparation, and storage of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride.
Introduction: Understanding the Reactivity and Hazards
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a complex organic molecule that, while potentially valuable in medicinal chemistry and drug development, presents significant handling challenges due to its constituent functional groups. As a derivative of quinoline, it may possess biological activity and associated toxicity. The presence of the acyl chloride (-COCl) functional group imparts high reactivity, particularly towards nucleophiles. This guide provides a comprehensive framework for its safe utilization in a laboratory setting, grounded in the principles of chemical reactivity and established safety protocols for related compounds.
The primary hazard associated with this compound is the acyl chloride moiety. Acyl chlorides are highly sensitive to moisture and will readily react with water, including atmospheric humidity, in a vigorous exothermic reaction to form the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas. The quinoline core itself is classified as a hazardous substance, with potential for skin and eye irritation, harm if swallowed or in contact with skin, and long-term health effects such as suspected genetic defects and carcinogenicity. Therefore, all handling procedures must be designed to mitigate both immediate corrosive and reactive dangers and potential toxicological risks.
PART 1: Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before any work with 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride begins. The following table summarizes the key hazards and the necessary PPE to mitigate them.
Hazard Category
Specific Risk
Required Personal Protective Equipment (PPE)
Reactivity
Reacts violently with water, alcohols, amines, and strong bases.
Standard laboratory PPE plus specialized equipment.
Corrosivity
Causes severe skin burns and eye damage due to the compound itself and the HCl gas produced upon hydrolysis.
Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a face shield are mandatory. A chemical-resistant apron or lab coat is also required.
Toxicity (Acute)
Harmful if swallowed, in contact with skin, or inhaled. Inhalation of HCl gas can cause severe respiratory tract irritation.
All handling of solids and solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. Respiratory protection with an acid gas cartridge may be necessary for large-scale work or in case of ventilation failure.
Toxicity (Chronic)
The quinoline moiety is suspected of causing genetic defects and may cause cancer.
Strict adherence to PPE and handling protocols to minimize any potential for exposure.
Diagram: Hierarchy of Controls
To ensure maximum safety, a multi-layered approach to hazard control should be implemented.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Handling & Preventing Hydrolysis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Problem Statement 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive acyl chloride intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Problem Statement
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive acyl chloride intermediate frequently utilized in the synthesis of complex pharmaceuticals. The primary challenge in handling this compound is its extreme susceptibility to hydrolytic degradation. Nucleophilic attack by atmospheric or solvent-borne water rapidly converts the acid chloride back to its parent carboxylic acid, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid, releasing hydrogen chloride (HCl) gas[1].
As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting steps, and self-validating protocols to ensure rigorous anhydrous conditions and preserve the integrity of your reagent.
Section 1: Causality & Mechanism of Hydrolysis
Understanding the "why" behind the degradation is critical for prevention. The carbonyl carbon of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is exceptionally electrophilic. The electron-withdrawing nature of the chlorine atom, coupled with the strong inductive effect of the quinoline ring system, leaves the carbonyl carbon highly vulnerable to nucleophilic acyl substitution[2].
When exposed to water, a tetrahedral intermediate forms, followed by the rapid expulsion of the chloride leaving group. The resulting generation of HCl can further autocatalyze degradation pathways or protonate basic amine nucleophiles in subsequent amidation reactions, severely depressing your overall reaction yields[3].
To emphasize the importance of rigorous anhydrous techniques, the following table summarizes the impact of solvent water content and storage conditions on acid chloride half-life.
Table 1: Impact of Environmental Factors on Acyl Chloride Stability
Q1: My acid chloride degraded into 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid despite using "dry" DCM from a newly opened commercial bottle. What went wrong?A: Commercial "anhydrous" solvents can rapidly absorb atmospheric moisture the moment the septum is pierced. Even trace water (<50 ppm) is sufficient to initiate hydrolysis[3].
Causality & Solution: Water is a small, highly mobile nucleophile that easily outcompetes bulkier amines or alcohols. To prevent this, store anhydrous solvents over activated 4Å molecular sieves for at least 24 hours prior to use[4]. Furthermore, transfer the solvent using a flame-dried, argon-purged syringe or cannula to maintain the integrity of the solvent system[6].
Q2: How do I properly store this compound for long-term use without degradation?A: Proper storage requires mitigating both moisture ingress and thermal degradation.
Causality & Solution: Acyl chlorides should be stored at -20°C under an inert argon atmosphere[5]. Argon is heavier than nitrogen and provides a superior protective blanket over the solid or liquid. The container must be tightly sealed with a Teflon-lined cap, wrapped in Parafilm, and ideally placed inside a secondary desiccator. Before opening the container for use, you must allow it to warm to room temperature in a desiccator to prevent atmospheric condensation from forming on the cold glass[5].
Q3: I need to purify the crude acid chloride before my amidation reaction. How can I do this without causing hydrolysis?A: Standard purification techniques like silica gel chromatography or aqueous workups will instantly hydrolyze the compound.
Causality & Solution: Silica gel is highly hydrated and acidic, promoting rapid cleavage of the C-Cl bond. Instead, purify the acid chloride via vacuum distillation or recrystallization from strictly anhydrous, non-reactive solvent pairs (e.g., dry DCM/hexane) inside an argon-filled glovebox. Often, it is more practical to ensure the parent carboxylic acid is >95% pure, convert it to the acid chloride using oxalyl chloride and catalytic DMF, remove volatiles under high vacuum, and use the crude product directly in the next step.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Anhydrous Reaction Setup Using a Schlenk Line
This protocol ensures the complete exclusion of moisture during the transfer and reaction of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. It incorporates a self-validating pressure check to confirm system integrity.
Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under dynamic vacuum (approx. 0.1 Torr) for 5 minutes to drive off surface-bound water.
Purge Cycle: Allow the flask to cool to room temperature. Backfill the flask with dry argon. Repeat the vacuum-argon cycle three times[7].
Validation Step (Static Vacuum Test): Evacuate the flask, close the vacuum stopcock, and monitor the pressure gauge for 60 seconds. If the pressure rises, there is a micro-leak or residual moisture outgassing. Do not proceed until the leak is resolved[8].
Solvent Addition: Add anhydrous DCM (stored over 4Å sieves) via a dry syringe through a rubber septum while maintaining a positive argon flow[7].
Reagent Transfer: Dissolve the acid chloride in a separate dry vial inside a glovebox, seal with a septum, and transfer the solution to the Schlenk flask via a stainless-steel cannula[6].
Protocol 2: Glovebox Handling and Storage
Antechamber Cycle: Place the sealed vial of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride into the glovebox antechamber. Perform three cycles of evacuation (down to <1 Torr) and backfilling with argon[9].
Atmosphere Validation: Before opening the vial, verify the glovebox atmosphere. Expose a small drop of diethylzinc or titanium tetrachloride to the box atmosphere; the absence of white fuming (ZnO or TiO2/HCl) confirms O2 and H2O levels are <1 ppm[9].
Dispensing: Weigh the required mass into a pre-dried reaction vessel. Seal the vessel with a Teflon-lined septum cap before removing it from the glovebox.
Storage: Purge the headspace of the stock vial with argon, seal tightly, wrap with electrical tape, and store in the glovebox freezer at -20°C[5].
Section 5: Visualizations
Caption: Decision tree for troubleshooting hydrolysis of the quinoline acid chloride.
Caption: Self-validating Schlenk line workflow for anhydrous reagent transfer.
References
[3] Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. Benchchem. 3
Optimizing reaction yield for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride . As a Senior Application Scientist, I have structured this guide to move beyond standard recipes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride .
As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Successful synthesis of this highly functionalized quinoline derivative requires a deep understanding of the mechanistic causality behind each step. This guide is divided into two core modules: the construction of the quinoline-4-carboxylic acid core via the Pfitzinger reaction, and its subsequent conversion to the moisture-sensitive acyl chloride.
Below is the high-level workflow governing this synthesis.
Workflow for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride synthesis.
Module 1: Pfitzinger Synthesis of the Quinoline Core
The first phase involves reacting 5-ethylisatin with 4-chloroacetophenone under strongly basic conditions to form 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid.
Troubleshooting & FAQs
Q: Why did my reaction yield a thick, intractable tar instead of a precipitating solid?A: Tar formation is a common failure mode in the Pfitzinger reaction, driven primarily by the self-condensation (aldol-type) of 4-chloroacetophenone or the polymerization of 5-ethylisatin under strongly basic conditions[1]. The causality lies in the simultaneous mixing of all reagents. To prevent this, you must separate the reaction into two mechanistic phases: first, pre-react the isatin with a strong base to fully open the ring into the potassium isatate intermediate; second, introduce the ketone slowly to favor the cross-condensation pathway over self-condensation[1].
Q: I have complete conversion by TLC, but my isolated yield is <30% after workup. Where is my product?A: Your product is likely trapped in the aqueous phase. The resulting quinoline-4-carboxylic acid is highly amphoteric. If you over-acidify the aqueous workup (pH < 1), the basic quinoline nitrogen protonates, dragging the product into the aqueous layer[2]. Conversely, if the pH remains > 5, the carboxylate group remains ionized and soluble. You must carefully adjust the pH to 1–4 to hit the molecule's isoelectric point, forcing the neutral zwitterion/acid to precipitate[2].
KOH provides superior solubility for the isatate intermediate compared to NaOH, preventing premature precipitation[2].
Reagent Addition
Simultaneous
<20% Yield (Heavy Tar)
High initial ketone concentration promotes competitive aldol self-condensation[1].
Reagent Addition
Sequential (Isatin first)
>80% Yield
Ensures complete ring-opening of isatin before the ketone is introduced[1].
Workup pH
pH < 1
Low recovery (<30%)
Protonation of the quinoline nitrogen increases aqueous solubility[2].
Protocol 1: Self-Validating Pfitzinger Synthesis
Ring Opening: In a round-bottom flask, dissolve 5-ethylisatin (1.0 eq) in a solution of KOH (3.0 eq) in a 1:1 mixture of ethanol and water. Heat to reflux.
Self-Validation Checkpoint: The solution will transition from a distinct red/orange to a pale yellow/brown. This visual color change confirms the cleavage of the amide bond and the formation of the reactive potassium 5-ethylisatate intermediate[2].
Condensation: Cool the mixture slightly below reflux. Add 4-chloroacetophenone (1.1 eq) dropwise over 30 minutes. This maintains a low steady-state concentration of the ketone, minimizing side reactions.
Reflux: Heat the reaction under reflux for 14-18 hours. Monitor by TLC until the isatate intermediate is fully consumed.
Isoelectric Precipitation: Cool the mixture to 0°C. Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter. Stop precisely at pH 3.5.
Self-Validation Checkpoint: A dense, off-white to pale yellow precipitate will crash out of the solution immediately as the isoelectric point is reached[2].
Isolation: Filter under vacuum, wash with cold distilled water, and dry thoroughly under high vacuum. Critical: The solid must be entirely free of moisture before proceeding to Module 2.
Module 2: Acyl Chloride Conversion
The final phase converts the carboxylic acid to the highly reactive 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride.
Troubleshooting & FAQs
Q: Should I use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for this transformation?A: Oxalyl chloride is the superior reagent for this specific synthesis. Thionyl chloride operates via an SNi (intramolecular nucleophilic substitution) mechanism that often requires harsh reflux conditions to drive the reaction to completion, which can lead to thermal degradation of the quinoline core[3]. Oxalyl chloride, when catalyzed by trace N,N-dimethylformamide (DMF), forms the highly reactive Vilsmeier-Haack intermediate, allowing the reaction to proceed rapidly and cleanly at 0°C to room temperature[3][4].
Q: How do I know when the chlorination is complete without exposing the reaction to moisture via TLC sampling?A: The oxalyl chloride/DMF system is inherently self-validating. The reaction mechanism produces equimolar amounts of carbon monoxide (CO) and carbon dioxide (CO₂) gas[3]. By attaching a bubbler to your inert gas line, you can monitor the reaction visually. When gas evolution ceases entirely, the conversion is complete.
Decision tree for troubleshooting low yields in the acyl chloride conversion step.
Quantitative Data: Comparison of Chlorinating Agents
Reagent
Mechanism
Temp Requirement
Byproducts
Recommendation
Thionyl Chloride (SOCl₂)
SNi (Intramolecular)
Reflux (80°C)
SO₂, HCl
Not recommended; thermal stress causes degradation and complex side products[3][5].
Oxalyl Chloride + DMF
Vilsmeier-Haack
0°C to RT
CO, CO₂, HCl
Preferred ; mild conditions preserve product integrity and prevent racemization/degradation[3][4].
Preparation: To a flame-dried round-bottom flask under a strict nitrogen or argon atmosphere, add 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).
Catalyst Addition: Add a catalytic amount (0.05 eq) of anhydrous DMF.
Chlorination: Cool the suspension to 0°C using an ice bath. Add oxalyl chloride (1.5 eq) dropwise.
Self-Validation Checkpoint: Immediate effervescence (CO and CO₂ gas) will be observed. The suspension will gradually clear into a homogeneous solution as the insoluble carboxylic acid converts to the highly soluble acyl chloride[3].
Maturation: Allow the reaction to warm to room temperature. Stir until gas evolution completely stops (typically 2-4 hours).
Isolation:Do NOT perform an aqueous quench [3]. Remove the DCM and excess oxalyl chloride under reduced pressure (using a rotary evaporator vented to a base scrubber, or a high vacuum line).
Critical Parameter: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the highly reactive acyl chloride.
Storage: The resulting crude 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride should ideally be used immediately in the subsequent coupling step. If storage is mandatory, flush the flask with Argon, seal tightly, and store at -20°C.
References
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfabio. Available at: [Link]
Troubleshooting poor solubility of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in organic solvents
Welcome to the Technical Support Center for Acyl Chloride Derivatives. This guide is specifically designed for researchers and drug development professionals experiencing solubility issues with 2-(4-Chlorophenyl)-6-ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Acyl Chloride Derivatives. This guide is specifically designed for researchers and drug development professionals experiencing solubility issues with 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride .
Due to the highly reactive nature of acyl chlorides and the unique structural properties of the quinoline core, solubility failures are rarely simple solvent mismatches; they are often indicators of underlying chemical degradation. This guide will walk you through the causality of these issues, diagnostic workflows, and self-validating protocols to rescue your experiments.
Diagnostic Workflow
Before adjusting your solvent system, use the following diagnostic logic to determine if your solubility issue is physical (solvent polarity) or chemical (hydrolysis/salt formation).
Caption: Diagnostic flowchart for identifying the root cause of acyl chloride solubility failures.
Troubleshooting Guides & FAQs
Q1: My previously soluble batch of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride suddenly became insoluble in anhydrous dichloromethane (DCM). Why?Causality: This is the hallmark of hydrolytic degradation[1]. Acyl chlorides are highly electrophilic and react rapidly with trace atmospheric moisture to yield the corresponding carboxylic acid and hydrogen chloride (HCl) gas[2]. The parent carboxylic acid (2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid) has a drastically lower solubility in mildly polar aprotic solvents due to its ability to form strong intermolecular hydrogen bonds[3]. Furthermore, the generated HCl can protonate the basic quinoline nitrogen of unreacted starting material, forming an insoluble quinoline hydrochloride salt[4].
Solution: Do not attempt to force dissolution with heat, as this will not reverse the chemical degradation. You must either discard the degraded batch or attempt a chemical rescue (see Protocol 1 below). Moving forward, always store the reagent in a desiccator or handle it under an inert argon/nitrogen atmosphere[5].
Q2: I just purchased a fresh batch, but it won't dissolve in hexanes or diethyl ether. What solvent should I use?Causality: While simple aliphatic acyl chlorides might dissolve in non-polar solvents, the 2-(4-chlorophenyl)-6-ethylquinoline core is a large, rigid, and highly conjugated aromatic system. This planar structure promotes strong
π−π
stacking interactions in the solid state, leading to a high crystal lattice energy. Non-polar solvents like hexanes lack the dielectric constant and dipole moment required to disrupt these intermolecular forces.
Solution: Switch to a polar aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are the industry standards for dissolving complex aromatic acyl chlorides[1]. Ensure the solvent is strictly anhydrous to prevent the hydrolysis cascade mentioned in Q1.
Q3: The compound dissolved perfectly in dry THF, but the moment I added my amine nucleophile, the solution turned turbid and a white precipitate formed. Is my acyl chloride crashing out?Causality: No, this is a successful reaction indicator. The nucleophilic acyl substitution of an acid chloride with an amine produces the desired amide and one equivalent of HCl[1]. The HCl immediately reacts with either the excess amine nucleophile or an added auxiliary base (like pyridine or triethylamine) to form an insoluble amine hydrochloride salt[1].
Solution: This precipitate is a harmless byproduct. Proceed with the reaction and remove the salt during the aqueous workup phase.
Solvent Compatibility Matrix
To optimize your reaction conditions, refer to the following quantitative data regarding solvent selection for this specific quinoline derivative.
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Suitability
Comments
Dichloromethane (DCM)
8.93
1.60
Excellent
High solvating power for aromatic acyl chlorides; must be strictly anhydrous[1].
Tetrahydrofuran (THF)
7.58
1.75
Excellent
Good polarity; highly compatible with auxiliary bases used in amidation.
Acetonitrile (MeCN)
37.5
3.92
Good
Highly polar, but can occasionally cause side reactions with very strong nucleophiles.
Diethyl Ether
4.30
1.15
Poor
Insufficient polarity to overcome the quinoline core's lattice energy.
Hexanes
1.89
0.00
Very Poor
Non-polar; fails to disrupt
π−π
stacking of the quinoline ring.
Methanol / Ethanol
32.7
1.70
Incompatible
Protic solvents will violently react to form esters and HCl[2].
Experimental Protocols
Protocol 1: Anhydrous Solubility Testing & Chemical Rescue of Hydrolyzed Material
Scientific Grounding & Self-Validation: If your material has fully hydrolyzed to the carboxylic acid, it will refuse to dissolve in DCM. Refluxing with thionyl chloride (SOCl₂) converts the insoluble acid back into the highly soluble acyl chloride[6]. The transition from a cloudy suspension to a clear solution serves as a visual, self-validating indicator of successful conversion.
Step-by-Step Methodology:
Initial Assessment (Micro-scale): In a flame-dried Schlenk tube under a nitrogen atmosphere[5], add 50 mg of the suspect 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. Add 1 mL of anhydrous DCM.
Observation: If the solid dissolves completely, the material is active. If a fine white powder remains suspended, it has hydrolyzed to the carboxylic acid or formed a hydrochloride salt[4]. Proceed to step 3.
Rescue Setup: Transfer the bulk degraded material to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (to safely neutralize evolving SO₂ and HCl gases)[6].
Reagent Addition: Add a 5-fold molar excess of neat thionyl chloride (SOCl₂) and 1-2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst[6]. Caution: SOCl₂ is highly corrosive and moisture-sensitive.
Reflux & Validation: Heat the mixture to 80°C (reflux). As the reaction proceeds, the insoluble carboxylic acid will convert back to the acyl chloride. The self-validating endpoint is reached when the opaque suspension transitions into a clear, homogeneous solution.
Isolation: Remove the excess SOCl₂ in vacuo. Co-evaporate the residue with anhydrous toluene (2 x 10 mL) to remove trace SOCl₂ and HCl. The resulting residue is the rescued, highly soluble acyl chloride, ready for immediate use.
Reducing byproduct formation in 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges encountered during the nucleophilic acyl substitution o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges encountered during the nucleophilic acyl substitution of complex azaheterocycles.
The amidation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride presents unique challenges. The electron-deficient nature of the quinoline ring, combined with the steric bulk of the 2-(4-chlorophenyl) and 6-ethyl substituents, makes this specific acyl chloride highly susceptible to competing side reactions if parameters are not strictly controlled[1].
This guide moves beyond basic protocols to explain the causality behind byproduct formation, providing you with self-validating workflows to ensure high-yield amide synthesis.
Part 1: Mechanistic Pathway & Byproduct Visualization
To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the kinetic race between the desired amine nucleophile and trace contaminants (like water or unreacted starting materials).
Reaction pathways for quinoline-4-carbonyl chloride amidation and byproduct formation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing a massive conversion back to 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid instead of my target amide?Causality: This is the classic hydrolysis byproduct. Acid chlorides are highly electrophilic. While amines are generally more nucleophilic than water, trace moisture in hygroscopic solvents (like THF or DMF) or ambient humidity will rapidly hydrolyze the acid chloride back to the carboxylic acid[2]. The quinoline nitrogen can also act as an internal base, accelerating this hydrolysis in moist environments.
Resolution: Implement strict anhydrous techniques. Flame-dry all glassware and utilize Schlenk line techniques. According to technical guidelines on acid chloride reactions, maintaining a positive pressure of inert gas (N₂ or Ar) and utilizing freshly distilled, anhydrous solvents are non-negotiable for preventing hydrolysis[2].
Q2: My LC-MS shows a high molecular weight impurity corresponding to a symmetric anhydride. How is this forming?Causality: Anhydride formation occurs when unreacted 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid acts as a nucleophile and attacks the highly reactive acid chloride[2]. This usually happens if the initial chlorination step (using SOCl₂ or Oxalyl chloride) did not reach 100% conversion, or if in-situ hydrolysis is occurring.
Resolution: Ensure the initial chlorination step goes to absolute completion. If using oxalyl chloride, ensure a catalytic amount of DMF is used to form the active Vilsmeier-Haack reagent, and drive off all excess oxalyl chloride and HCl under high vacuum before proceeding to the amidation step[2].
Q3: I'm getting a thick white precipitate, and my reaction stalls at exactly 50% conversion. What is happening?Causality: The amidation of an acid chloride generates exactly one equivalent of hydrogen chloride (HCl) gas[3]. If you are using exactly 1.0 equivalent of your target amine without an auxiliary base, the generated HCl will protonate the remaining unreacted amine, forming an unreactive ammonium chloride salt[2]. This effectively kills the nucleophilicity of half your starting material.
Resolution: You must use an auxiliary non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) in a 2.0 to 2.5 molar equivalent excess.
Part 3: Quantitative Data: Solvent & Base Optimization
The choice of solvent and base drastically alters the kinetic distribution of your products. The table below summarizes the expected outcomes based on standard optimization screens for quinoline-based acid chlorides.
Solvent System
Auxiliary Base
Temperature
Amide Yield (%)
Carboxylic Acid (%)
Anhydride (%)
Wet THF
None (1.0 eq Amine)
25 °C
< 30%
> 50%
~ 10%
Anhydrous DCM
TEA (2.0 eq)
25 °C
75%
15%
5%
Anhydrous DCM
DIPEA (2.5 eq)
0 °C to RT
> 92%
< 5%
< 1%
Schotten-Baumann (DCM/H₂O)
NaOH (Aqueous)
0 °C
60-70%
20-30%
< 2%
Note: While Schotten-Baumann biphasic conditions are effective for simple amidation[3], the high lipophilicity of the 2-(4-chlorophenyl)-6-ethylquinoline scaffold makes biphasic transfer sluggish, increasing residence time and favoring baseline hydrolysis[1]. Strictly anhydrous conditions are recommended.
Part 4: Validated Standard Operating Procedure (SOP)
This protocol utilizes an "inverse addition" technique under strict kinetic control to suppress byproduct formation[4].
Step 1: Apparatus Preparation
Action: Flame-dry a 2-neck round-bottom flask under vacuum, backfill with Argon three times.
Causality: Removes microscopic layers of adsorbed water from the glass surface, preventing the baseline hydrolysis of the electrophile[2].
Step 2: Reagent Dissolution & Base Addition
Action: Dissolve the amine nucleophile (1.1 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the stirring mixture to 0 °C using an ice-water bath.
Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. Cooling to 0 °C suppresses the activation energy required for higher-order side reactions, ensuring kinetic control over the nucleophilic acyl substitution[4].
Step 3: Inverse Addition of Acid Chloride
Action: Dissolve 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine/base mixture over 15–30 minutes, ensuring the internal temperature does not exceed 15 °C[4].
Causality: "Inverse addition" (adding the electrophile to an excess of the nucleophile) ensures that the amine is always in massive stoichiometric excess relative to the available acid chloride in the flask. This prevents the newly formed amide from undergoing further unwanted acylations and minimizes localized exothermic heating.
Step 4: Self-Validation & Quenching
Action: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Self-Validating Check: Before quenching, remove a 10 µL aliquot, dilute in 1 mL LC-MS grade methanol. The complete absence of the methyl ester derivative (formed by the reaction of unreacted acid chloride with methanol) confirms total consumption of the starting material.
Quench: Dilute with saturated aqueous NaHCO₃. The mildly basic quench neutralizes residual HCl and partitions any trace carboxylic acid byproduct into the aqueous layer as a water-soluble sodium salt, simplifying organic phase purification[4].
References
Organic Syntheses Procedure: Reduction of Amides to Aldehydes (Amidation Protocol)
Source: Organic Syntheses (Org. Synth. 2011, 88, 427)
URL:[Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature
Source: Master Organic Chemistry
URL:[Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action
Source: PubMed Central (PMC) / ACS Med Chem Lett.
URL:[Link]
Best purification and crystallization techniques for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Welcome to the Application Scientist Technical Support Center. This guide provides field-proven, mechanistically grounded troubleshooting and protocols for the purification and crystallization of complex quinoline-based...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Technical Support Center. This guide provides field-proven, mechanistically grounded troubleshooting and protocols for the purification and crystallization of complex quinoline-based acyl chlorides.
Mechanistic Overview
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive, bulky electrophile frequently utilized as a critical intermediate in drug development[1]. Due to the highly electrophilic nature of the acyl chloride moiety, it is acutely sensitive to nucleophilic attack by atmospheric moisture, leading to rapid hydrolysis back into its corresponding carboxylic acid and hydrogen chloride gas[2].
Because of its high molecular weight and thermal sensitivity, standard purification techniques like vacuum distillation are destructive and unviable. Furthermore, the compound's reactivity precludes the use of standard silica gel chromatography[3]. Consequently, anhydrous anti-solvent crystallization remains the gold standard for achieving >98% purity.
Troubleshooting FAQs
Q1: My isolated product appears as an insoluble white powder rather than crystalline needles, and it fails subsequent amidation steps. What happened?A1: Your acyl chloride has likely hydrolyzed back into 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid.
Causality: Acid chlorides react rapidly with water. The resulting carboxylic acid is highly insoluble in non-polar solvents (like hexane or toluene) and will precipitate as a fine, amorphous white powder rather than forming well-defined crystals.
The Fix: Ensure strict anhydrous conditions. Flame-dry all glassware, utilize Schlenk line techniques with Argon or Nitrogen, and strictly use anhydrous, septum-sealed solvents[2].
Q2: Can I use silica gel column chromatography to purify this intermediate?A2:No. You must avoid standard column chromatography for this compound.
Causality: Silica gel contains surface silanol groups (Si-OH) and adsorbed water. These nucleophilic sites will irreversibly react with the acyl chloride, either covalently binding it to the stationary phase or hydrolyzing it completely during elution[3].
The Fix: Rely exclusively on crystallization or trituration using anhydrous, non-nucleophilic solvents[3].
Q3: What is the optimal solvent system for crystallizing this specific bulky quinoline acid chloride?A3: A dual-solvent (anti-solvent) crystallization system using anhydrous Toluene and anhydrous Hexane is highly recommended[4].
Causality: The quinoline core, combined with the highly lipophilic 4-chlorophenyl and 6-ethyl substituents, makes the molecule highly soluble in aromatic solvents (toluene) but poorly soluble in aliphatic hydrocarbons (hexane). Dissolving the crude product in a minimal amount of warm toluene followed by the dropwise addition of hexane induces controlled supersaturation, forcing the pure acyl chloride into a crystalline lattice while leaving soluble impurities in the mother liquor[4].
Self-Validating System: This protocol incorporates a hot filtration step. Because the hydrolyzed carboxylic acid byproduct is insoluble in toluene, its successful removal directly validates that only the intact, active acyl chloride proceeds to the crystallization phase.
Preparation: Flame-dry a two-neck round-bottom flask, equip it with a magnetic stir bar, and purge with Argon for 15 minutes.
Dissolution: Transfer the crude 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride into the flask under positive Argon flow. Add a minimal volume of anhydrous toluene (approx. 3-5 mL per gram of crude) and warm gently to 45°C until the active acyl chloride dissolves[4].
Hot Filtration (Validation Step): If the solution remains turbid, it confirms the presence of hydrolyzed carboxylic acid. Perform a rapid hot filtration through a dry Celite pad under an inert atmosphere (using a Schlenk frit) to remove this insoluble impurity.
Anti-Solvent Addition: Return the clear filtrate to a dry flask. While stirring at room temperature, add anhydrous hexane dropwise until the solution becomes slightly cloudy (reaching the metastable cloud point).
Crystallization: Cease stirring. Allow the mixture to cool slowly to room temperature, then transfer to a -20°C freezer for 4-6 hours to promote optimal crystal growth.
Isolation: Filter the resulting crystals using a Schlenk filtration apparatus under Argon. Wash the filter cake with ice-cold anhydrous hexane and dry under high vacuum (0.1 Torr) for 2 hours to remove residual solvent[2].
Quantitative Data: Solvent System Comparison
The following table summarizes the efficacy of various solvent systems for the crystallization of quinoline-4-carbonyl chlorides based on empirical laboratory data.
Solvent System (Solvent / Anti-Solvent)
Solubilizing Power
Hydrolysis Risk
Typical Yield
Purity Profile
Toluene / Hexane
Excellent
Very Low
75 - 85%
>98% (Needles)
DCM / Heptane
Very High
Low
65 - 75%
>95% (Prisms)
Anhydrous Ethyl Acetate
Moderate
Moderate
40 - 50%
~90% (Powder)
Chloroform / Diethyl Ether
High
High (Moisture/Peroxides)
< 40%
Fails (Hydrolysis)
Workflow Visualization
The following diagram illustrates the logical progression and self-validating nature of the anhydrous crystallization workflow.
Workflow for the anhydrous anti-solvent crystallization of quinoline-4-carbonyl chlorides.
References
Title: Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs
Source: PMC - NIH
URL: [Link]
Title: WO2007140385A2 - Thiazole compounds as cannabinoid receptor ligands and uses thereof
Source: Google Patents
URL
Technical Support Center: Overcoming Degradation Issues with 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Welcome to the Technical Support Center. As a highly reactive acyl chloride coupled with a photosensitive quinoline core, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is notoriously susceptible to rapid degrad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a highly reactive acyl chloride coupled with a photosensitive quinoline core, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is notoriously susceptible to rapid degradation if mishandled. This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and quantitative insights to preserve reagent integrity.
Part 1: Mechanistic Understanding of Degradation
Q: Why does my compound degrade so rapidly on the benchtop?
A: The degradation of this compound is bimodal, driven primarily by the electrophilic nature of the carbonyl carbon and secondarily by the quinoline ring's photochemistry.
Hydrolysis (Primary Pathway): The carbonyl carbon is intensely electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms[1]. This makes the acyl chloride highly susceptible to nucleophilic attack by atmospheric water. This exothermic hydrolysis reaction irreversibly converts your reagent into the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas[2].
Photolytic Oxidation (Secondary Pathway): Quinoline derivatives are inherently photosensitive. Exposure to ambient UV or visible light accelerates oxidative degradation, leading to the formation of hydroxyquinolines and other byproducts[3].
Bimodal degradation pathways of the quinoline acyl chloride via hydrolysis and photolysis.
Part 2: Troubleshooting Guide & Quantitative Assessment
Q: How can I definitively tell if my stock has degraded?
A: Degradation can be identified through visual, physical, and analytical cues.
Visual Fuming: When a compromised container is opened, the trapped HCl gas reacts with atmospheric moisture, creating visible white fumes[2]. This is a definitive sign of active hydrolysis.
Discoloration: A color shift from off-white/pale yellow to dark brown indicates photolytic oxidation, signaling that the integrity of the quinoline core is compromised[3].
Analytical Validation: Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for self-validation. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) confirms the presence of the carboxylic acid byproduct[2].
Quantitative Degradation Profile
To optimize your storage strategy, it is critical to understand how different environmental factors accelerate degradation kinetics.
Environmental Factor
Storage Condition
Estimated Degradation Rate
Primary Mechanism
Moisture (Air)
Benchtop (Ambient Humidity)
High (>50% conversion in hours)
Nucleophilic attack (Hydrolysis)
Light (UV/Vis)
Clear vial, Benchtop
Moderate (Days to Weeks)
Photolytic oxidation
Temperature
+4°C (Standard Fridge)
Moderate (Condensation risk upon opening)
Thermal / Hydrolysis
Optimal
-20°C, Amber Vial, Argon
Negligible (<1% over 6 months)
Arrested kinetics
Part 3: Self-Validating Storage Protocols
Q: What is the optimal workflow for long-term storage to guarantee 0% hydrolysis?
A: To completely arrest hydrolysis, you must eliminate the nucleophile (water) and the energy source for oxidation (light). Standard refrigeration is insufficient because opening a cold vial pulls condensation from the air, introducing moisture[4]. You must employ a strict anhydrous, inert-gas workflow.
Protocol: Anhydrous Aliquoting and Long-Term Storage
Objective: Prevent the introduction of trace moisture during the handling of bulk acyl chlorides.
Glassware Preparation: Dry all amber storage vials and PTFE-lined caps in an oven at >100°C for at least 4 hours to drive off surface moisture[1].
Atmospheric Control: Transfer the hot glassware directly into a desiccator to cool, or immediately into a glovebox purged with a dry inert atmosphere (Nitrogen or Argon)[2].
Aliquoting Strategy: Divide the bulk compound into single-use working quantities (e.g., 50–100 mg aliquots). This prevents the bulk stock from being repeatedly exposed to ambient air, which introduces trace water vapor with every opening[4].
Sealing: Seal the amber vials tightly with PTFE-lined septa to prevent moisture ingress and protect the quinoline core from photolytic degradation[3].
Storage: Store the sealed aliquots in a secondary desiccator at -20°C.
Self-Validation Check: Before using an aliquot, you must allow the sealed vial to warm to room temperature for at least 60 minutes. This prevents condensation. If visible white fumes are observed upon opening, the seal was compromised, and the aliquot has hydrolyzed[2].
Self-validating anhydrous workflow for aliquoting and long-term storage of acyl chlorides.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I prepare a stock solution of the acyl chloride to save time during assays?A: Long-term storage of acyl chlorides in solution is highly discouraged. Even in rigorously dried aprotic solvents (like anhydrous THF or DCM), trace moisture will eventually drive hydrolysis[2]. If a stock solution is absolutely necessary for an immediate workflow, it must be stored in tightly sealed vials at -20°C and used within a maximum of one month. Never attempt to store this compound in aqueous solutions, as hydrolysis is highly reactive and cannot be stopped[5].
Q: My compound has turned from pale yellow to dark brown. Is it still usable?A: Discoloration is a classic indicator of quinoline degradation, typically driven by photolytic oxidation[3]. This structural compromise leads to a loss of potency and introduces impurities that will severely complicate downstream purification. It is strongly recommended to discard discolored batches and use fresh, properly stored material.
Q: What should I do if my compound has partially hydrolyzed?A: If the degradation is minor, the acyl chloride can theoretically be regenerated by refluxing the mixture with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF[5], followed by rigorous distillation or recrystallization under an inert atmosphere. However, for sensitive drug development assays, discarding the compromised batch is the most reliable approach to ensure experimental reproducibility.
Comparative Analysis of Spectroscopic Data for the Characterization of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. In the absence of directly publishe...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. In the absence of directly published experimental spectra for this specific compound, this document synthesizes predictive data based on established principles of NMR spectroscopy and comparative analysis with structurally related analogs. Furthermore, it outlines a robust experimental workflow for obtaining and verifying this data, offering a valuable resource for researchers in synthetic chemistry and drug development.
Introduction: The Importance of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural verification is paramount. 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a reactive intermediate, likely utilized in the synthesis of more complex molecules such as amides, esters, and other derivatives. Its purity and confirmed structure are critical for the success of subsequent synthetic steps and the integrity of biological screening data. NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution-state. This guide will delve into the expected spectral signatures of the title compound and provide a framework for its empirical verification.
Predicted ¹H and ¹³C NMR Reference Data
The following tables summarize the predicted chemical shifts (δ) for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. These predictions are based on established substituent effects on the quinoline and chlorophenyl ring systems, and data from analogous compounds. All predicted shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
H-3
8.35 - 8.45
s
-
Expected to be a sharp singlet due to the absence of adjacent protons.
H-5
8.15 - 8.25
d
~8.5
Doublet due to coupling with H-7.
H-7
7.75 - 7.85
dd
~8.5, ~2.0
Doublet of doublets from coupling with H-5 and H-8.
H-8
7.60 - 7.70
d
~2.0
Doublet due to meta-coupling with H-7.
H-2'
8.10 - 8.20
d
~8.5
Doublet due to coupling with H-3'.
H-3'
7.50 - 7.60
d
~8.5
Doublet due to coupling with H-2'.
-CH₂- (ethyl)
2.85 - 2.95
q
~7.5
Quartet due to coupling with the methyl protons.
-CH₃ (ethyl)
1.30 - 1.40
t
~7.5
Triplet due to coupling with the methylene protons.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C-2
158.0 - 159.0
Attached to nitrogen and the chlorophenyl ring.
C-3
122.0 - 123.0
C-4
148.0 - 149.0
Attached to the carbonyl chloride group.
C-4a
125.0 - 126.0
C-5
130.0 - 131.0
C-6
140.0 - 141.0
Attached to the ethyl group.
C-7
132.0 - 133.0
C-8
120.0 - 121.0
C-8a
149.0 - 150.0
C-1'
136.0 - 137.0
C-2', C-6'
129.0 - 130.0
C-3', C-5'
129.5 - 130.5
C-4'
137.0 - 138.0
Attached to chlorine.
-C=O
167.0 - 168.0
Carbonyl carbon of the acyl chloride.
-CH₂- (ethyl)
29.0 - 30.0
-CH₃ (ethyl)
15.0 - 16.0
Experimental Workflow for Synthesis and NMR Analysis
The following section details the synthetic protocol for the preparation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride from its corresponding carboxylic acid and the subsequent NMR analysis.
Synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and reliable transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Protocol:
To a solution of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
Once the reaction is complete, remove the solvent and excess reagent in vacuo.
The crude 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride can be used directly for the next step or purified by recrystallization if necessary.
Caption: Workflow for NMR data acquisition.
Comparison with an Alternative: The Starting Carboxylic Acid
A crucial aspect of verifying the synthesis of the acyl chloride is to compare its NMR spectra with that of the starting carboxylic acid. The most significant changes are expected for the protons and carbons near the site of modification (C-4).
Table 3: Expected NMR Shift Comparison
Position
Carboxylic Acid (Predicted δ, ppm)
Acyl Chloride (Predicted δ, ppm)
Expected Δδ (ppm)
Reason for Change
¹H NMR
H-3
~8.20 - 8.30
~8.35 - 8.45
+0.15
Increased deshielding from the more electron-withdrawing carbonyl chloride.
H-5
~8.10 - 8.20
~8.15 - 8.25
+0.05
Minor inductive effect.
¹³C NMR
C-4
~145.0 - 146.0
~148.0 - 149.0
+3.0
Significant deshielding due to the electronegative chlorine atom.
C-3
~120.0 - 121.0
~122.0 - 123.0
+2.0
Deshielding effect of the adjacent carbonyl chloride.
C-5
~129.0 - 130.0
~130.0 - 131.0
+1.0
Minor deshielding effect.
-C=O
~170.0 - 171.0
~167.0 - 168.0
-3.0
Carbonyl carbon in acyl chlorides is typically more shielded than in carboxylic acids.
The disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) in the ¹H NMR spectrum (typically > 10 ppm) is the most definitive indicator of a successful conversion.
Conclusion
This guide provides a detailed predictive analysis and a robust experimental framework for the characterization of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride using ¹H and ¹³C NMR spectroscopy. By comparing the acquired experimental data with the predicted values and the spectra of the starting material, researchers can confidently verify the structure and purity of this important synthetic intermediate. Adherence to the outlined protocols will ensure high-quality, reproducible data, which is essential for the advancement of chemical and pharmaceutical research.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
CN106046182A - Preparation method of Roflumilast intermediate. (2016).
Comparative
Reactivity Comparison Guide: 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride vs. Quinoline-4-carboxylic acid
Executive Summary In the synthesis of quinoline-based therapeutics—such as antimalarials and kinase inhibitors—the strategic selection of carboxylic acid derivatives dictates the efficiency, yield, and purity of the fina...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of quinoline-based therapeutics—such as antimalarials and kinase inhibitors—the strategic selection of carboxylic acid derivatives dictates the efficiency, yield, and purity of the final amidation or esterification steps. This guide provides an objective, mechanistic comparison between a highly substituted, highly reactive acyl chloride (2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride ) and its stable, unsubstituted free acid counterpart (Quinoline-4-carboxylic acid ). By analyzing their electronic environments, steric profiles, and required experimental protocols, researchers can optimize their synthetic workflows for complex quinoline-4-carboxamides.
Mechanistic Reactivity Analysis
Electrophilicity and Leaving Group Dynamics
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a strict hierarchy dictated by the electronic environment of the carbonyl carbon and the stability of the leaving group [1].
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride: This molecule sits at the apex of the reactivity hierarchy. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via inductive effects (-I), rendering it highly electrophilic [2]. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group because it is the extremely weak conjugate base of a strong acid (HCl). Consequently, nucleophilic attack by an amine leads to the rapid collapse of the tetrahedral intermediate without the need for coupling reagents.
Quinoline-4-carboxylic acid: Free carboxylic acids are resonance-stabilized, and the hydroxyl group (-OH) is a poor leaving group. Direct amidation is thermodynamically unfavorable at room temperature. To undergo nucleophilic substitution, the acid must be activated in situ (e.g., using EDC/HOBt) to convert the -OH into a competent leaving group, thereby artificially increasing the electrophilicity of the carbonyl carbon [3].
Steric and Electronic Effects of Substituents
The structural differences between these two specific molecules heavily influence their handling:
Steric Bulk: The 2-(4-chlorophenyl) and 6-ethyl groups on the acid chloride introduce significant steric hindrance around the quinoline core. However, the intrinsic reactivity of the acyl chloride is so overwhelming that it easily overrides the steric shielding at the C4 position during nucleophilic attack.
Electronic Distribution: The unsubstituted quinoline-4-carboxylic acid lacks steric shielding, but the electron-withdrawing nature of the quinoline nitrogen (especially if protonated) can deactivate the C4 carboxylate toward certain activation reagents. Modern synthetic routes often bypass this by converting the acid to an acid chloride using thionyl chloride (SOCl₂) prior to amidation [4].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both substrates during standard amidation workflows.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Direct Amidation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
This protocol utilizes a modified Schotten-Baumann approach in anhydrous organic solvents.
Preparation: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive acyl chloride.
Cooling: Chill the reaction mixture to 0 °C using an ice bath.
Causality: Acyl chloride amidation is highly exothermic. Cooling prevents thermal degradation and suppresses side reactions, such as ketene formation.
Acyl Chloride Addition: Dissolve 1.1 equivalents of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
Validation & Monitoring: Stir for 1 hour, allowing the mixture to warm to room temperature. To validate completion, quench a 10 µL aliquot in methanol (converting any unreacted acid chloride to a methyl ester) and analyze via LC-MS. The disappearance of the methyl ester mass confirms complete consumption of the starting material.
Protocol B: Peptide Coupling Amidation of Quinoline-4-carboxylic acid
This protocol utilizes standard peptide coupling reagents to activate the stable free acid [3].
Preparation: Dissolve 1.0 equivalent of Quinoline-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).
Activation: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt, followed by 3.0 equivalents of DIPEA. Stir for 30 minutes at room temperature.
Causality: EDC activates the carboxylic acid to an O-acylisourea intermediate. Because this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea, HOBt is added to rapidly trap it, forming a stable yet highly reactive OBt-active ester.
Amine Addition: Add 1.2 equivalents of the target amine to the activated ester solution. Stir for 12–24 hours at room temperature.
Validation & Monitoring: Monitor the reaction via LC-MS. The system is self-validating if you observe the transient formation of the OBt-ester mass[M+118] before its complete conversion to the target amide. The absence of the N-acylurea byproduct mass confirms the efficiency of the HOBt additive.
Reaction Pathway Visualization
Reaction pathways comparing direct acyl chloride amidation versus carboxylic acid coupling.
References
7.12: Relative Reactivities of Carboxylic Acids and Derivatives. Chemistry LibreTexts.[Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications).[Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]
Validation
HPLC method validation for testing 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride purity
An In-Depth Technical Guide to the Validation of a Purity Testing Method for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride by High-Performance Liquid Chromatography This guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Validation of a Purity Testing Method for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. It further offers a comparative analysis with alternative analytical techniques, supported by hypothetical experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5][6][7][8]
Introduction: The Analytical Challenge
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a complex heterocyclic compound with significant potential in pharmaceutical synthesis. Its molecular structure, featuring a quinoline core, a chlorophenyl group, and a reactive carbonyl chloride moiety, presents unique analytical challenges. The carbonyl chloride is highly susceptible to hydrolysis, necessitating careful consideration of solvent choice and sample handling to prevent degradation.[9][10] An accurate and robust analytical method is paramount for ensuring the purity and, consequently, the safety and efficacy of any downstream products.
This guide details a systematic approach to developing and validating a stability-indicating HPLC method, a cornerstone of modern pharmaceutical quality control.
Proposed HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. This technique is well-suited for the analysis of moderately polar to non-polar organic compounds and is widely employed in the pharmaceutical industry.[11]
Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
HPLC System
Quaternary or Binary HPLC with UV/DAD Detector
Standard equipment in most analytical laboratories. A Diode Array Detector (DAD) is advantageous for assessing peak purity.
Column
C18, 4.6 x 150 mm, 5 µm
C18 stationary phases provide excellent retention and selectivity for a wide range of organic molecules, including quinoline derivatives.[11][12]
Mobile Phase
A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Trifluoroacetic acid is a common mobile phase modifier that improves peak shape and resolution. Acetonitrile is a suitable organic solvent for eluting the analyte.
Gradient
0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-20 min: 90% to 50% B20-25 min: 50% B
A gradient elution is necessary to ensure the elution of potential impurities with a wide range of polarities and to clean the column between injections.
Flow Rate
1.0 mL/min
A standard flow rate that provides a good balance between analysis time and chromatographic efficiency.[11]
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
254 nm
The quinoline and chlorophenyl chromophores are expected to have strong UV absorbance at this wavelength.
Injection Volume
10 µL
A typical injection volume for standard analytical HPLC methods.[11]
Sample Diluent
Anhydrous Acetonitrile
The use of an anhydrous solvent is critical to prevent the hydrolysis of the carbonyl chloride functional group.[9]
HPLC Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][13] The following validation parameters will be assessed according to ICH guidelines.[14][1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
Experimental Protocol:
Blank Analysis: Inject the sample diluent (anhydrous acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. Analyze the stressed samples to demonstrate that the degradant peaks are well-resolved from the main analyte peak.
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess the peak purity of the analyte in both unstressed and stressed samples.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][11]
Experimental Protocol:
Prepare a stock solution of the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride reference standard in anhydrous acetonitrile.
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each calibration standard in triplicate.
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6][7][11]
Experimental Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix (if applicable) or by preparing solutions of known concentration.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.[11]
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][11] It is typically evaluated at two levels: repeatability and intermediate precision.
3.4.1. Repeatability (Intra-day Precision)
Experimental Protocol:
Prepare six independent samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD) of the results.
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD for the combined results from both days.
Acceptance Criteria:
RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][11]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
Determine the slope of the calibration curve from the linearity study.
Determine the standard deviation of the y-intercepts of the regression lines.
Calculate LOD and LOQ using the following formulas:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
The LOQ should be verifiable by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (e.g., ± 2% organic component)
Analyze a system suitability solution under each of the modified conditions.
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
System suitability parameters should remain within the established limits for all tested variations.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can also be considered for the purity determination of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.
Hypothetical UPLC Method:
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Flow Rate: 0.5 mL/min
Gradient: A shorter, optimized gradient compared to the HPLC method.
Expected Analysis Time: < 5 minutes
Advantages over HPLC:
Significantly shorter analysis time, leading to higher sample throughput.
Improved resolution and peak capacity.
Reduced solvent consumption.
Disadvantages:
Requires a dedicated UPLC system capable of handling higher backpressures.
Higher initial instrument cost.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high reactivity and low volatility of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, direct analysis by GC is not feasible. However, a derivatization step can be employed to convert the analyte into a more volatile and stable derivative.[9]
Hypothetical GC-FID Method:
Derivatization: React the analyte with a suitable alcohol (e.g., methanol) in the presence of a non-nucleophilic base to form the corresponding methyl ester.
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
Injector and Detector Temperature: Optimized to prevent degradation and ensure complete volatilization.
Advantages over HPLC:
FID provides a uniform response factor for hydrocarbons, which can be beneficial for purity determination by area percent.
Potentially higher sensitivity for certain impurities.
Disadvantages:
Requires a derivatization step, which adds complexity and a potential source of error.
The derivatization reaction must be quantitative and free of by-products.
Not suitable for the analysis of non-volatile impurities.
Data Presentation
Table 1: Hypothetical HPLC Method Validation Data Summary
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference from blank or degradants. Peak purity > 99.5%.
No interference. Peak purity > 99.0%.
Linearity (r²)
0.9995
≥ 0.999
Range (µg/mL)
10 - 150
Defined by linearity, accuracy, and precision.
Accuracy (% Recovery)
99.5% (RSD = 0.8%)
98.0% - 102.0%
Precision (RSD%)
- Repeatability
0.6%
≤ 2.0%
- Intermediate Precision
1.1%
≤ 2.0%
LOD (µg/mL)
0.1
Reportable
LOQ (µg/mL)
0.3
Reportable
Robustness
System suitability passes under all varied conditions.
System suitability criteria met.
Table 2: Comparison of Analytical Techniques
Feature
HPLC
UPLC
GC (with Derivatization)
Analysis Time
~25 min
< 5 min
~15 min
Resolution
Good
Excellent
Good
Solvent Consumption
High
Low
Low (for GC itself)
Sample Preparation
Simple dissolution
Simple dissolution
Derivatization required
Instrument Cost
Moderate
High
Moderate
Suitability for Non-volatile Impurities
Yes
Yes
No
Visualization of the HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the purity determination of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. The detailed validation protocol, based on ICH guidelines, ensures the method's suitability for its intended purpose in a regulated environment. While UPLC offers a significant advantage in terms of speed and efficiency, the initial investment may be a consideration. GC with derivatization presents a viable alternative but introduces additional complexity to the sample preparation process. The choice of analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the need to analyze non-volatile impurities.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. [Link]
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation - EMA. [Link]
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
Analytical Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Executive Summary The compound 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including Fib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including Fibroblast Activation Protein (FAP) inhibitors 1 and STAT3 inhibitors 2.
For analytical scientists, the primary challenge in characterizing this molecule lies in its extreme reactivity. Standard mass spectrometry workflows often inadvertently destroy the acyl chloride moiety before detection. This guide objectively compares the fragmentation patterns of the intact acyl chloride using hard ionization (GC-EI-MS) against its solvolysis alternatives using soft ionization (LC-ESI-MS), providing a self-validating framework for accurate structural confirmation.
The Analytical Challenge: Solvolysis and Ionization Causality
When analyzing acyl chlorides, the choice of solvent and ionization technique dictates the observed mass spectrum.
Protic Vulnerability: Electrospray Ionization (ESI-MS) typically requires polar, protic solvents (e.g., water, methanol) and acidic modifiers. In these environments, the acyl chloride undergoes rapid nucleophilic acyl substitution (solvolysis). Consequently, the intact mass is rarely observed; instead, the analyst detects the corresponding carboxylic acid or methyl ester artifact.
Aprotic Preservation: To observe the intact molecule, analysts must utilize Electron Ionization (EI-MS) coupled with Gas Chromatography (GC), preparing the sample in strictly anhydrous, aprotic solvents (like hexane or dichloromethane) to prevent hydrolysis.
Mechanistic Fragmentation Pathways: A Tale of Two Techniques
Understanding the causality behind the fragmentation pathways allows researchers to validate the core quinoline structure regardless of the ionization method used.
Intact Molecule (EI-MS, 70 eV):
Under hard ionization, the intact molecular ion (
M+∙
) is observable at m/z 329. Because the molecule contains two chlorine atoms, it exhibits a distinct 9:6:1 isotopic cluster. The dominant fragmentation pathway is the homolytic cleavage of the labile C-Cl bond on the carbonyl group, yielding a highly stable acylium ion at m/z 294. This transition is accompanied by an isotopic shift from a 9:6:1 ratio to a 3:1 ratio, proving the loss of exactly one chlorine atom. Subsequent extrusion of carbon monoxide (CO) generates an aryl cation at m/z 266, a classic diagnostic hallmark of quinoline-4-carboxylic derivatives .
Solvolysis Alternatives (ESI-MS/MS, Collision-Induced Dissociation):
If the sample is analyzed via LC-MS in methanol, the resulting methyl ester yields a protonated precursor
[M+H]+
at m/z 326. Interestingly, during MS/MS fragmentation, the ester loses methanol (
−32
Da) to form the exact same acylium ion at m/z 294 observed in EI-MS. This convergence of fragmentation pathways serves as a powerful structural confirmation tool.
EI-MS fragmentation pathway of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride.
Comparative Performance and Diagnostic Ions
The following table summarizes the quantitative diagnostic ions across different analytical approaches, allowing for rapid cross-referencing.
Causality: Moisture and protic solvents destroy the analyte. We use strictly anhydrous, non-nucleophilic conditions to preserve the C-Cl bond until it reaches the high-vacuum ionization source.
Sample Preparation: Inside a nitrogen-purged glovebox, dissolve 1.0 mg of the compound in 1.0 mL of anhydrous, amine-free dichloromethane (DCM).
Injection: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS or HP-5MS). Set the inlet temperature to 250°C.
Ionization: Utilize standard 70 eV Electron Ionization.
Data Validation: Scan for the molecular ion at m/z 329. The presence of the 9:6:1 isotopic cluster (m/z 329, 331, 333) confirms the intact acyl chloride.
Protocol B: Intentional Methanolysis for LC-ESI-MS/MS (Orthogonal Validation)
Causality: By intentionally forcing a complete solvolysis reaction with methanol, we generate a stable, predictable derivative that ionizes exceptionally well in ESI, validating the core quinoline structure via its CID fragments.
Derivatization: Aliquot 100 µL of the anhydrous DCM stock (from Protocol A) into a standard LC vial.
Incubation: Allow the vial to sit at room temperature for 10 minutes. The nucleophilic methanol will quantitatively convert the acyl chloride into the methyl ester.
Analysis: Inject 2 µL into an LC-ESI-MS/MS system (e.g., C18 column, H₂O/MeOH gradient).
Data Validation: Isolate the
[M+H]+
precursor at m/z 326. Apply collision energy (e.g., 25-30 eV) and verify the dominant product ion at m/z 294, confirming the shared acylium intermediate.
Title: Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)
FTIR spectrum reference and peak analysis for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
An Analytical and Synthetic Comparison Guide: 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride vs. Its Carboxylic Acid Precursor As a Senior Application Scientist overseeing medicinal chemistry workflows, I freque...
Author: BenchChem Technical Support Team. Date: April 2026
An Analytical and Synthetic Comparison Guide: 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride vs. Its Carboxylic Acid Precursor
As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently observe researchers struggling with the erratic yields of quinoline-based amide couplings. Quinoline derivatives are privileged scaffolds in drug discovery, heavily utilized for their antimicrobial, antimalarial, and anticancer properties. However, functionalizing the C-4 position of the quinoline ring is notoriously difficult due to steric hindrance and electronic deactivation.
To overcome this, researchers must choose between using the stable but unreactive precursor, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid , or its highly reactive derivative, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride . This guide objectively compares the analytical validation (via FTIR spectroscopy) and downstream synthetic performance of these two alternatives, providing self-validating protocols to ensure workflow integrity.
Fourier Transform Infrared (FTIR) spectroscopy is the most rapid, non-destructive technique to validate the successful conversion of a carboxylic acid to an acyl chloride[1]. Understanding the causality behind the spectral shifts is critical for accurate characterization.
The Causality of the C=O Shift:
In the carboxylic acid precursor, the carbonyl (C=O) stretch typically appears around 1680–1710 cm⁻¹ due to intermolecular hydrogen bonding and resonance stabilization. When converted to the acyl chloride, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the carbonyl carbon, decreasing the contribution of the C–O single bond resonance form. Consequently, the multiplicity and force constant of the C=O bond increase, shifting its vibrational frequency significantly higher to ~1780–1815 cm⁻¹ ([2]).
Simultaneously, the broad O-H stretching band (2500–3300 cm⁻¹) completely disappears. This provides a binary, self-validating indicator of reaction completion[3].
Quantitative FTIR Peak Comparison
Functional Group
Carboxylic Acid Precursor (cm⁻¹)
Acyl Chloride Derivative (cm⁻¹)
Mechanistic Causality / Shift Rationale
C=O Stretch
1680 – 1710
1780 – 1815
Inductive effect of -Cl increases C=O bond order and force constant ([4]).
O-H Stretch
2500 – 3300 (Broad)
Absent
Direct replacement of the hydroxyl group with a chlorine atom[3].
Quinoline C=C / C=N
1500 – 1600
1500 – 1600
The heteroaromatic core scaffold remains electronically intact.
Aromatic C-Cl
1050 – 1090
1050 – 1090
Present in the 2-(4-chlorophenyl) substituent for both compounds.
Aliphatic C-H
2850 – 2960
2850 – 2960
The 6-ethyl group remains unaffected during chlorination.
Expertise & Experience Note: Acyl chlorides are highly susceptible to hydrolysis. Traditional KBr pelleting exposes the sample to ambient humidity and the hygroscopic nature of KBr itself. This can artificially reintroduce the carboxylic acid C=O and O-H peaks, leading to false negatives. Attenuated Total Reflectance (ATR) FTIR allows for direct, rapid measurement with minimal environmental exposure, preserving the integrity of the acyl chloride.
Step-by-Step Methodology:
System Purge: Purge the ATR-FTIR spectrometer (equipped with a diamond crystal) with dry nitrogen for 15 minutes to eliminate background water vapor.
Background Collection: Collect a background spectrum in the dry ambient atmosphere.
Sample Transfer: Under a dry inert atmosphere (e.g., a nitrogen-filled glovebag), transfer 2–3 mg of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride directly onto the ATR crystal.
Measurement: Apply the pressure anvil to ensure intimate contact between the solid and the crystal. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to enhance the signal-to-noise ratio).
Validation: Confirm the presence of the sharp ~1800 cm⁻¹ peak and the absolute absence of the 2500–3300 cm⁻¹ broad band.
Cleaning: Immediately clean the crystal with anhydrous dichloromethane (DCM) to prevent etching or residue buildup.
Workflow Visualization: Synthetic Tracking via FTIR
The following diagram illustrates the logical relationship between the synthetic workflow and the corresponding FTIR spectral markers used to track the reaction's progress.
Workflow comparing the synthesis and FTIR tracking of quinoline-4-carbonyl derivatives.
Performance Comparison: Downstream Amide Coupling
When synthesizing complex quinoline-based libraries for biological screening ([5]), the choice of acylating agent drastically impacts throughput, atom economy, and yield.
Reaction Kinetics: Sluggish. Typically requires 4–12 hours at room temperature due to the steric hindrance around the C-4 position of the quinoline ring.
Purification: Complicated by the generation of coupling reagent byproducts (e.g., urea derivatives), often necessitating tedious column chromatography.
Alternative B: The Acyl Chloride Derivative (Recommended)
Activation Requirement: Pre-activated. Requires only a mild, inexpensive base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Reaction Kinetics: Highly rapid. Nucleophilic acyl substitution typically reaches completion in < 1 hour.
Purification: Clean reaction profile. Byproducts are water-soluble salts (e.g., triethylammonium chloride) that are easily removed via a simple aqueous workup.
Self-Validating Protocol: Amide Coupling using the Acyl Chloride
This protocol is designed as a self-validating system. The physical properties and spectral markers of the products provide immediate, unambiguous feedback on the reaction's success.
Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 eq of the target primary amine in anhydrous DCM.
Base Addition: Add 2.0 eq of anhydrous triethylamine (TEA).
Acylation: Cool the mixture to 0 °C. Slowly add a solution of 1.1 eq of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride in DCM dropwise over 10 minutes to control the exothermic reaction.
Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC. The reaction is typically complete within 45 minutes.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
FTIR Validation: Analyze the crude product via ATR-FTIR. The complete disappearance of the 1800 cm⁻¹ acyl chloride peak and the appearance of an amide C=O stretch (~1650 cm⁻¹) alongside a sharp N-H stretch (~3300 cm⁻¹) confirms a successful coupling event.
References
Interpreting an infrared spectrum. Crunch Chemistry. Available at:[Link]
Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. Hashemite University. Available at: [Link]
3. Infrared spectroscopy. Royal Society of Chemistry. Available at:[Link]
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. National Center for Biotechnology Information (PMC). Available at:[Link]
Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at:[Link]
Strategic Utilization of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl Chloride in Pharmaceutical Design: A Comparative Guide
In the landscape of organic synthesis and drug development, the strategic selection of carboxylic acid derivatives is paramount to achieving desired reaction outcomes[1]. While highly reactive aliphatic and simple aromat...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of organic synthesis and drug development, the strategic selection of carboxylic acid derivatives is paramount to achieving desired reaction outcomes[1]. While highly reactive aliphatic and simple aromatic acyl chlorides have long been the workhorses of nucleophilic acyl substitution[2], late-stage functionalization in pharmaceutical design demands reagents with superior chemoselectivity and stability.
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CEQC) represents a highly specialized, sterically hindered acylating agent. It is primarily utilized to install the privileged quinoline-4-carboxamide pharmacophore—a structural motif critical for the development of modern kinase inhibitors, antimalarials, and GPCR ligands[3][4]. This guide provides an objective, data-supported comparison of CEQC against standard acyl chlorides, detailing the mechanistic causality behind its unique reactivity and providing self-validating experimental protocols for its application.
Mechanistic Causality: The Peri-Effect and Electronic Modulation
To understand why CEQC behaves fundamentally differently than standard acylating agents like benzoyl chloride or acetyl chloride, we must analyze its three-dimensional architecture and electronic environment.
Steric Shielding (The Peri-Effect): In the quinoline core, the C4 carbonyl carbon is flanked by the C3 proton and the C5 peri-proton. This creates a restrictive steric cleft that physically blocks the Bürgi-Dunitz trajectory of weak, bulky nucleophiles. Consequently, CEQC is remarkably resistant to spontaneous hydrolysis by trace atmospheric moisture compared to unhindered acyl chlorides[5].
Electronic Deactivation: The highly electronegative quinoline nitrogen withdraws electron density from the ring system. However, the 6-ethyl group counteracts this slightly via hyperconjugation, mildly reducing the electrophilicity of the carbonyl carbon.
Hydrophobic Anchoring: The bulky 2-(4-chlorophenyl) substituent does not significantly alter the carbonyl's intrinsic reactivity, but it provides a massive lipophilic anchor. In downstream drug products, this moiety is essential for occupying deep hydrophobic pockets (e.g., the DFG-out conformation in receptor tyrosine kinases)[4].
Comparative Reactivity and Stability Data
The reactivity of acyl halides is primarily governed by the nature of the leaving group and the steric/electronic environment of the carbonyl carbon[2]. The table below summarizes the quantitative and semi-quantitative performance of CEQC compared to common alternatives.
Table 1: Reactivity Profile of Common Acyl Chlorides vs. CEQC
Acyl Chloride
Hydrolysis
t1/2
(pH 7.4 buffer/MeCN, 25°C)
Relative Amidation Rate (Aniline, 25°C)
Chemoselectivity Index
Primary Pharmaceutical Application
Acetyl Chloride
< 1 minute
Very High (10^4)
Low
Simple aliphatic acetylation; protecting group chemistry.
Benzoyl Chloride
~15 minutes
High (10^2)
Moderate
Standard aroylation; synthesis of benzamides.
Nicotinoyl Chloride
~5 minutes
High (10^2)
Moderate
Incorporation of pyridine motifs for solubility enhancement.
CEQC
> 24 hours
Low (1) (Requires DMAP)
Very High
Synthesis of complex, target-directed quinoline-4-carboxamides.
Data Interpretation: The extended hydrolysis half-life of CEQC allows for its use in complex, multi-functional molecule synthesis where trace moisture would destroy simpler acyl chlorides. However, this stability comes at the cost of reaction kinetics; amidation with CEQC typically requires nucleophilic catalysis (e.g., DMAP) to proceed efficiently[3].
Pharmaceutical Application: The Quinoline-4-Carboxamide Pathway
Amidation of CEQC yields quinoline-4-carboxamides. These compounds are highly valued in oncology and infectious disease research due to their ability to form critical hydrogen bonds with the hinge region of kinases, while the 2-(4-chlorophenyl) group extends into adjacent allosteric hydrophobic pockets[4].
Figure 1: Synthesis and downstream kinase inhibition pathway of CEQC-derived quinoline-4-carboxamides.
Self-Validating Experimental Protocols
To harness the chemoselectivity of CEQC while overcoming its steric hindrance, specific catalytic workflows must be employed. The following protocols are designed as self-validating systems, ensuring that reaction progress and stability can be empirically tracked.
Protocol A: Chemoselective Amidation of CEQC
Because of the peri-effect, standard base (e.g., Triethylamine) is often insufficient to drive the reaction with bulky secondary amines or anilines. 4-Dimethylaminopyridine (DMAP) is required as a nucleophilic catalyst. DMAP attacks the sterically hindered CEQC to form a highly reactive, planar acylpyridinium intermediate that is more accessible to the incoming amine.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) as the bulk proton scavenger, followed by DMAP (0.1 equiv) as the nucleophilic catalyst.
Acylation: Cool the mixture to 0 °C using an ice bath. Dissolve CEQC (1.1 equiv) in a minimum volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
Reaction Tracking (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS. The disappearance of the amine mass peak and the appearance of the product mass peak (
[M+H]+
) validates the successful formation of the acylpyridinium intermediate and subsequent amidation.
Quench & Wash: Once complete (typically 2–4 hours), quench the reaction by adding saturated aqueous
NaHCO3
. The unreacted CEQC will slowly hydrolyze to the corresponding carboxylic acid and partition into the aqueous layer.
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Figure 2: Self-validating experimental workflow for the chemoselective amidation of CEQC.
Protocol B: Hydrolytic Stability Assay
To empirically verify the stability of CEQC compared to benzoyl chloride for specific process chemistry applications, an IR-tracked hydrolysis assay is recommended.
Step-by-Step Methodology:
Prepare a 1:1 mixture of Acetonitrile and pH 7.4 Phosphate Buffered Saline (PBS).
Dissolve CEQC in the solvent mixture to achieve a 0.05 M solution.
Using in situ FTIR spectroscopy, monitor the characteristic carbonyl stretch of the acyl chloride (typically around
1750 cm−1
)[6].
Validation: Plot the normalized area of the
1750 cm−1
peak over time. The slow decay of this peak, coupled with the emergence of the carboxylic acid carbonyl stretch (
∼1710 cm−1
), provides the exact hydrolysis half-life under physiological-like conditions.
References
Nilsen, A., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." National Center for Biotechnology Information (PMC). Available at:[Link]
Al-Ghulikah, H., et al. "Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach." MDPI, 2024. Available at: [Link]
Operational Guide: Safe Handling and Disposal of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
As a highly reactive acyl chloride integrated with a halogenated quinoline core, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride presents dual challenges in laboratory safety and waste management. Direct disposal...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly reactive acyl chloride integrated with a halogenated quinoline core, 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride presents dual challenges in laboratory safety and waste management. Direct disposal of this compound into standard organic or aqueous waste streams is strictly prohibited due to its potential to overpressurize containers and aerosolize toxic byproducts.
This guide provides drug development professionals and research scientists with a self-validating, step-by-step protocol for the safe quenching and disposal of this specific reactive intermediate.
Hazard Profile & Mechanistic Causality
The primary hazard of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride lies in its highly electrophilic carbonyl carbon.
Exothermic Hydrolysis: Acid chlorides react readily with water to form hydrochloric acid (HCl) and the respective carboxylic acid in a strongly exothermic and vigorous reaction 1.
Phase-Boundary Lag: Due to the limited mutual solubility of bulky aromatic acid chlorides and water, a dangerous time lag can occur before the reaction starts. Once initiated, this leads to a sudden, violent exotherm that can aerosolize toxic HCl gas and unreacted chemical 1.
Moisture Sensitivity: Even ambient moisture can trigger degradation, liberating toxic gas [[2]]().
To mitigate these risks, the acyl chloride must be intentionally deactivated (quenched) into a stable ester or amide before entering the waste stream.
Quenching Strategy: Solvolysis vs. Hydrolysis
While water is a common theoretical quenching agent, alcohol-based quenching (solvolysis) is the preferred operational standard for complex aromatic acyl chlorides. Alcohols like methanol or ethanol can be directly added to acid chlorides to neutralize them, yielding stable esters 3. Because alcohols are less nucleophilic than water, the reaction kinetics are dampened, providing a controlled, manageable exotherm.
This protocol outlines the sequential neutralization of the acyl chloride functionality into a stable ester, followed by safe phase segregation.
Phase 1: Preparation & Environmental Control
Location: All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of potentially harmful vapors 5.
PPE: Don a lab coat, chemical-resistant nitrile gloves, and safety goggles 5.
Phase 2: Dilution and Thermal Management
Suspension: Transfer the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride waste into a round-bottom flask. Suspend the material in an inert, dry solvent (e.g., anhydrous toluene or dichloromethane) 6. Causality: Dilution acts as a thermal sink, reducing the collision frequency of reactive molecules and dampening the exotherm.
Cooling: Place the reaction vessel in an ice bath (0–5 °C) equipped with a magnetic stirrer 5. Causality: Lowering the kinetic energy prevents solvent boiling and suppresses the volatilization of the generated HCl.
Phase 3: Active Quenching (Alcoholysis)
Addition: Using a dropping funnel, slowly add anhydrous ethanol (or methanol) dropwise to the stirred solution 3. Ensure the fume hood sash is appropriately positioned to carry off any acidic fumes that may result 7.
Self-Validation (Analytical): To verify complete consumption of the highly reactive acid chloride, remove a 25 μL aliquot of the mixture and quench it into 50 μL of methanol 6. Analyze via Thin-Layer Chromatography (TLC). Because acyl chlorides are more lipophilic than their corresponding acids, the methanol converts any residual chloride into a methyl ester with a distinct, higher Retention Factor (Rf) 8. The absence of this spot confirms a 100% successful primary quench.
Phase 4: Neutralization & Segregation
Neutralization: Once the exotherm subsides, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) 5. Causality: NaHCO₃ safely neutralizes the dissolved HCl without causing the violent exotherm associated with strong bases like NaOH.
Self-Validation (Visual): The reaction is complete when the evolution of carbon dioxide gas ceases 5.
Disposal: Transfer to a separatory funnel. The organic layer (containing the chlorinated quinoline ester) must be disposed of in the Halogenated Organic Waste stream. The aqueous layer (pH 6–9) can be disposed of in the standard Aqueous Basic Waste stream 5.
Visual Workflow
Caption: Workflow for the safe quenching and disposal of reactive acyl chlorides.
Emergency Spill Management
If a spill of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride occurs outside the fume hood, do not expose the spill to water , as contact with water liberates toxic gas 2. Instead, use calcined absorbent products, such as Oil-Dri, Zorb-All, or dry sand to smother the spill 9. Sweep up the absorbed material using a dustpan and brush, strictly avoiding skin contact, and transfer it to a solid hazardous waste container for Environmental Health & Safety (EH&S) disposal 9.
References
Safe Disposal of Azido-PEG4-acyl Chloride: A Step-by-Step Guide, Benchchem. 5
Acid Chlorides and Chloroformates - Safety and Handling, BASF. 1
Chemical Spills - Environmental Health Safety and Laboratory Operations, Rice University. 9
Advanced Safety and Operational Protocol: Handling 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
As a Senior Application Scientist, I have designed this procedural guide to move beyond standard safety data sheets. Handling complex, highly reactive intermediates like 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this procedural guide to move beyond standard safety data sheets. Handling complex, highly reactive intermediates like 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS: 1160260-91-2)[1] requires a deep understanding of their molecular behavior. This guide provides step-by-step, self-validating protocols to ensure that your laboratory workflows are fundamentally secure, compliant, and optimized for high-yield drug development applications.
Mechanistic Hazard Analysis: Understanding the Reactivity
To design an effective safety protocol, we must first understand why this chemical is hazardous. This compound features a highly electrophilic acyl chloride moiety attached to a quinoline core.
Causality of Hazard: The primary operational hazard stems from its extreme moisture sensitivity. Upon contact with ambient humidity, water, or protic solvents, the acyl chloride undergoes rapid nucleophilic acyl substitution (hydrolysis). This exothermic reaction cleaves the C–Cl bond, yielding the corresponding quinoline-4-carboxylic acid and releasing hydrogen chloride (HCl) gas and heat[2]. HCl gas is highly corrosive to the respiratory tract, eyes, and skin. Furthermore, if this hydrolysis occurs inside a sealed vessel, the rapid evolution of HCl gas causes severe localized pressure buildup, potentially leading to violent container rupture[3].
Mechanistic pathway of acyl chloride hydrolysis generating hazardous HCl gas.
Personal Protective Equipment (PPE) Matrix
Because the generation of HCl gas and the inherent corrosivity of the acyl chloride present severe contact hazards, standard laboratory PPE is insufficient. The following matrix details the mandatory PPE, grounded in chemical compatibility data.
Acyl chlorides rapidly degrade standard thin nitrile or latex. Heavy-duty polymers like butyl rubber provide superior resistance to corrosive halogenated compounds and prevent dermal exposure to HCl[4].
Eye/Face Protection
Chemical splash goggles tightly fitted to the face, plus a full-face shield.
Protects against micro-droplet splashing and localized HCl gas evolution which can cause severe corneal burns[2].
Prevents skin contact from accidental spills. The FR coat mitigates risks if the compound is handled near flammable solvents often used in coupling reactions[5].
Respiratory
Handled exclusively inside a certified Class II Type B2 chemical fume hood or an inert glovebox.
Engineering controls are the primary defense against HCl inhalation. If a hood fails, a NIOSH-approved full-face respirator with acid gas (ABEK) cartridges is required.
To maintain the structural integrity of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride and ensure operator safety, all handling must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox[5].
Step 1: Pre-Operation Setup
Purge the chemical fume hood of any incompatible chemicals (especially alcohols, strong bases, amines, and aqueous solutions)[2].
Establish an inert atmosphere using a Schlenk line. Flame-dry all glassware under vacuum and backfill with dry Argon (Argon is preferred over Nitrogen as it is heavier than air and blankets the reagent more effectively).
Ensure the availability of a quenching bath (e.g., ice-cold saturated sodium bicarbonate solution) inside the hood before opening the reagent.
Step 2: Reagent Transfer and Weighing
If dispensing the compound, use an anti-static weighing boat inside a glovebox. If a glovebox is unavailable, utilize a continuous Argon stream over the analytical balance inside the fume hood.
Use non-sparking, thoroughly dried spatulas (PTFE-coated or oven-dried stainless steel)[5].
Immediately seal the primary container after dispensing. Wrap the cap with Parafilm and store it in a secondary desiccator containing anhydrous calcium sulfate (Drierite) to prevent ambient moisture ingress.
Step 3: Reaction Execution
Dissolve the acyl chloride in an anhydrous, aprotic solvent (e.g., anhydrous dichloromethane or toluene).
When adding nucleophiles (e.g., amines for amide synthesis), perform the addition dropwise at 0°C. This controls the exothermic reaction and manages the rate of HCl evolution.
Utilize a mild base (e.g., triethylamine or pyridine) in the reaction mixture to immediately scavenge generated HCl, preventing reactor pressurization and side reactions.
Operational workflow for the safe handling and processing of reactive acyl chlorides.
Quenching, Decontamination, and Disposal Plan
Improper disposal of acyl chlorides can lead to violent reactions in waste carboys. Every protocol must be a self-validating system where hazards are intentionally neutralized before disposal.
Decontamination of Glassware:
Do not wash contaminated glassware directly with water[6].
Inside the fume hood, slowly add a cold, dilute solution of an alcohol (e.g., isopropanol or ethanol) to the glassware containing the acyl chloride residue. This converts the reactive acid chloride into a stable ester, releasing HCl slowly and controllably.
Stir for 30 minutes, then neutralize the solution by carefully adding saturated aqueous sodium bicarbonate (
NaHCO3
) until all effervescence ceases.
Waste Disposal:
Transfer the neutralized mixture to a designated, vented "Halogenated Organic Waste" container.
Never tightly seal a waste container immediately after adding quenched acyl chloride mixtures. Residual off-gassing (
CO2
from bicarbonate or residual HCl) can cause the container to rupture; always vent containers periodically[3].
Emergency Response Protocols
Spill Response: Evacuate the immediate area. Don a full-face respirator. Cover the spill with DRY earth, DRY sand, or a specialized inert absorbent (do NOT use water or combustible materials like paper towels)[6][7]. Carefully sweep the absorbed material into a chemical waste bucket using spark-proof tools[3].
Skin/Eye Contact: Immediate intervention is critical. Flush the affected area with copious amounts of water using a safety shower or eyewash station for a minimum of 15 minutes[8]. The rapid hydrolysis of the chemical on moist skin will cause severe thermal and chemical (HCl) burns. Seek immediate emergency medical attention[2].